1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUZILRBWUAJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552577 | |
| Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106792-29-4 | |
| Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic scaffold, 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine. This compound and its derivatives are of significant interest in medicinal chemistry, particularly as inhibitors of p21-activated kinase 4 (PAK4), a key regulator in oncogenic signaling pathways.[1]
Synthesis of the this compound Core
The synthesis of the this compound core is a multi-step process that can be adapted from methodologies developed for its derivatives.[1] The general synthetic strategy involves the construction of the fused heterocyclic system through a sequence of reactions, likely culminating in a cyclization step to form the pyridine ring. While a specific protocol for the parent compound is not explicitly detailed in the available literature, a general procedure can be inferred from the synthesis of its derivatives.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure based on the synthesis of related compounds and derivatives.[1] Researchers should optimize these conditions for the specific synthesis of the parent compound.
Step 1: Synthesis of a Benzofuran Intermediate
The synthesis would likely begin with a substituted benzofuran precursor. The specific starting materials will dictate the substitution pattern on the final molecule.
Step 2: Functionalization for Cyclization
The benzofuran intermediate would then be functionalized to introduce a side chain containing a nitrogen atom, which is essential for the formation of the pyridine ring.
Step 3: Cyclization to form the Tetrahydropyridine Ring
The final key step is an intramolecular cyclization to form the 1,2,3,4-tetrahydropyridine ring fused to the benzofuran core. This is often achieved under acidic or basic conditions, depending on the nature of the precursor.
General Reaction Conditions:
-
Solvents: Common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are likely to be used.
-
Reagents: Depending on the specific route, reagents may include activating agents, bases (e.g., triethylamine, diisopropylethylamine), or acids (e.g., trifluoroacetic acid).
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the specific transformation.
-
Purification: Purification of the final compound is typically achieved through column chromatography on silica gel.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are typically employed.
Spectroscopic Data
| Analytical Technique | Expected Data for the Core Structure | Reference Data from Derivatives |
| ¹H NMR | Multiple signals in the aromatic region (approx. 7.0-8.5 ppm) for the benzofuran protons. Aliphatic protons of the tetrahydropyridine ring would appear in the upfield region (approx. 2.0-4.0 ppm). | For derivatives, specific shifts will be influenced by the nature and position of substituents.[2][3] |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. Aliphatic carbons of the tetrahydropyridine ring would be observed between 20-60 ppm. | The chemical shifts of carbons in derivatives will vary based on the electronic effects of the substituents.[2][3] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound (C11H11NO, MW: 173.21 g/mol ). | High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns would be characteristic of the fused ring system. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N and C-O stretching vibrations. | The presence of specific functional groups in derivatives will give rise to additional characteristic IR absorption bands.[4][5] |
Physicochemical Properties
| Property | Value | Method |
| Molecular Formula | C11H11NO | Calculated |
| Molecular Weight | 173.21 g/mol | Calculated |
| Melting Point | Not available | Experimental |
| Appearance | Not available | Experimental |
| Solubility | Soluble in common organic solvents like DMSO, DCM, and methanol. | Experimental |
Visualizing the Synthesis and Biological Context
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Generalized workflow for the synthesis and characterization.
PAK4 Signaling Pathway and Inhibition
Derivatives of this compound have been identified as potent inhibitors of p21-activated kinase 4 (PAK4).[1] PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, and its overexpression is implicated in several cancers.[6][7] The diagram below illustrates a simplified PAK4 signaling pathway and the point of inhibition.
Caption: Simplified PAK4 signaling pathway and inhibition.
Conclusion
The this compound scaffold represents a promising new area for the development of targeted cancer therapies. This guide provides a foundational understanding of its synthesis and characterization, based on the current scientific literature. Further research is warranted to fully elucidate the synthetic details and biological activity of the parent compound and its expanding library of derivatives.
References
- 1. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
In-depth Technical Guide on the Physicochemical Properties of Novel Benzofuropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of novel benzofuropyridine derivatives. Benzofuropyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and neuroprotective agents. A thorough understanding of their physicochemical properties is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).
Data Presentation: Physicochemical Properties
The following tables summarize key physicochemical data for select series of recently synthesized benzofuropyridine derivatives. The data has been compiled from various research publications to provide a comparative overview.
Table 1: Photophysical Properties of Novel Benzofuro[2,3-c]pyridin-3-ol Derivatives
This table presents the photophysical properties of a series of newly synthesized benzofuro[2,3-c]pyridin-3-ols (BFPYOLs), highlighting the influence of substituents on their absorption and emission characteristics.[1] These properties are crucial for applications in bio-imaging and sensor development.[1]
| Compound ID | Substituents | λabs (nm) in DMSO | λem (nm) in DMSO | Photoluminescence Quantum Yield (ΦPL) in DMSO (%) |
| 6a | R1=H, R2=H | 344 | 410 | 21 |
| 6g | R1=H, R2=N(Et)2 | 389 | 490 | 85 |
| 7a | R1=OCH3, R2=H | 380 | 420 | 35 |
| 7g | R1=OCH3, R2=N(Et)2 | 389 | 494 | 88 |
| 7i | R1=OCH3, R2=piperidyl | 388 | 494 | 89 |
| 7k | R1=OCH3, R2=morpholinyl | 385 | 485 | 91 |
Table 2: Melting Points of Various Novel Benzofuropyridine Derivatives
This table provides the melting points of several recently synthesized benzofuropyridine derivatives from different structural classes. The melting point is an important indicator of a compound's purity and lattice energy, which can influence its solubility.
| Compound Class | Compound ID/Structure | Melting Point (°C) |
| Benzofuro[2,3-b]pyridines | 5-methyl-benzofuro[2,3-b]pyridine | 90.5-91.5 |
| 7-fluoro-benzofuro[2,3-b]pyridine | 65-66 | |
| Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones | 8-methyl-2-phenyl-5H-benzofuro[3,2-b]furo[2,3-d]pyridin-4-one | >300 |
| 2-(4-chlorophenyl)-8-methyl-5H-benzofuro[3,2-b]furo[2,3-d]pyridin-4-one | >300 | |
| [1]Benzofuro[3,2-c]pyridines | 1-chloro-[1]benzofuro[3,2-c]pyridine | 108-110 |
| [1]Benzofuro[3,2-c]pyridine | 78-80 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of physicochemical data. The following sections outline the protocols for key experiments cited in the literature for the characterization of novel heterocyclic compounds, adapted for benzofuropyridine derivatives.
Synthesis and Characterization of Benzofuropyridine Derivatives
A general procedure for the synthesis of benzofuropyridine derivatives often involves a multi-step reaction sequence. For instance, a recently developed efficient one-pot procedure for the synthesis of benzofuro[2,3-b]pyridines involves a directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular SNAr reaction sequence.[2][3]
General Synthetic Protocol:
-
Ortho-lithiation and Zincation: A solution of a substituted fluoropyridine in an anhydrous solvent like tetrahydrofuran (THF) is treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (-25 °C to -78 °C) to facilitate directed ortho-lithiation. This is followed by transmetalation with a zinc salt (e.g., ZnCl₂) to form the corresponding organozinc intermediate.[2][3]
-
Negishi Cross-Coupling: The organozinc reagent is then coupled with a substituted 2-bromophenyl acetate in the presence of a palladium catalyst (e.g., Pd(dba)₂ with a suitable ligand like XPhos) to form the biaryl intermediate.[2][3]
-
Intramolecular Cyclization (SNAr): In the final step, a base (e.g., potassium tert-butoxide or cesium carbonate) is added to promote an intramolecular nucleophilic aromatic substitution (SNAr), leading to the formation of the benzofuropyridine ring system.[2][3]
-
Purification and Characterization: The crude product is purified using column chromatography on silica gel. The structure and purity of the final compounds are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis.
Determination of Photophysical Properties
The photophysical properties of fluorescent benzofuropyridine derivatives are determined using spectroscopic techniques.[1]
-
UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the compounds are prepared in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 20 μM). The wavelength of maximum absorption (λabs) is determined from the resulting spectrum.[1]
-
Fluorescence Spectroscopy: Emission spectra are recorded on a fluorescence spectrophotometer. The samples, prepared in the same solvent as for UV-Vis measurements, are excited at their respective λabs. The wavelength of maximum emission (λem) is determined.[1]
-
Photoluminescence Quantum Yield (ΦPL) Measurement: The quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of both the sample and the standard at the excitation wavelength is kept below 0.1 to avoid inner filter effects. The quantum yield is calculated using the following equation: ΦPL(sample) = ΦPL(standard) × (Area(sample) / Area(standard)) × (η(sample)² / η(standard)²) where 'Area' is the integrated fluorescence intensity and 'η' is the refractive index of the solvent.[1]
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity of a compound. It can be determined experimentally using the shake-flask method or by chromatographic methods.
Shake-Flask Method (OECD Guideline 107):
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation.
-
Partitioning: A known amount of the benzofuropyridine derivative is dissolved in the aqueous phase. An equal volume of the octanol phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. It can be measured by kinetic or thermodynamic methods.
Thermodynamic Solubility (Shake-Flask Method):
-
Sample Preparation: An excess amount of the solid benzofuropyridine derivative is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method like HPLC-UV.
Determination of Ionization Constant (pKa)
The pKa value is crucial as it determines the charge state of a molecule at a given pH, which affects its solubility, permeability, and target binding. For nitrogen-containing heterocycles like benzofuropyridines, potentiometric or spectrophotometric titration methods are commonly used.
Potentiometric Titration:
-
Solution Preparation: A solution of the benzofuropyridine derivative is prepared in a suitable solvent mixture (e.g., water-methanol) of known ionic strength.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be modulated by benzofuran and benzofuropyridine derivatives, as suggested by the scientific literature.
Caption: Inhibition of the NF-κB signaling pathway by benzofuropyridine derivatives.
Caption: Modulation of the MAPK signaling cascade by benzofuropyridine derivatives.
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of novel benzofuropyridine derivatives.
Caption: General workflow for the characterization of benzofuropyridine derivatives.
References
- 1. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of Tetrahydrobenzofuropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer diverse three-dimensional arrangements and a wide array of biological activities. Among these, the tetrahydrobenzofuropyridine core, a fused heterocyclic system incorporating a tetrahydro-β-carboline skeleton with an embedded furan moiety, has emerged as a privileged structure in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and pharmacological evaluation of tetrahydrobenzofuropyridines, with a focus on their potential as anticancer and antimicrobial agents.
Historical Development: A Timeline of Discovery
The development of the tetrahydrobenzofuropyridine scaffold is intrinsically linked to the broader history of research into β-carboline and furan-containing natural products and synthetic analogues. While a precise timeline for the de novo discovery of the specific tetrahydrobenzofuropyridine core is not extensively documented in seminal, standalone publications, its emergence can be traced through the evolution of synthetic methodologies aimed at creating complex heterocyclic systems.
Key milestones in the development of related and enabling chemistries include:
-
Early 20th Century: The discovery and structural elucidation of numerous β-carboline alkaloids from plant sources laid the foundation for understanding the biological significance of this structural motif.
-
Mid-20th Century: The development of powerful synthetic reactions, such as the Pictet-Spengler and Bischler-Napieralski reactions, provided versatile tools for the construction of the tetrahydro-β-carboline skeleton.
-
Late 20th and Early 21st Century: A growing interest in the medicinal chemistry of furan-containing compounds, coupled with advancements in catalytic cross-coupling reactions, opened new avenues for the synthesis of fused heterocyclic systems. The development of methods for the synthesis of furo[3,2-c]pyridines and their hydrogenated derivatives marked a significant step towards the targeted synthesis of tetrahydrobenzofuropyridine analogues.[1][2]
More recently, the work of Mendogralo and Uchuskin (2023) on the semi-one-pot synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via the Pictet–Spengler reaction represents a key advancement in accessing this scaffold efficiently.[1] This methodology has paved the way for the systematic exploration of the structure-activity relationships of this class of compounds.
Synthetic Strategies: The Pictet-Spengler Approach
The Pictet-Spengler reaction has proven to be a robust and versatile method for the synthesis of the tetrahydrobenzofuropyridine core.[1] This acid-catalyzed reaction involves the condensation of a furan-containing ethanamine with an aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield the fused tetrahydro-β-carboline system.
Experimental Protocol: Semi-one-pot Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines
This protocol is adapted from the supplementary information of the work by Mendogralo and Uchuskin (2023) in the Beilstein Journal of Organic Chemistry.[1]
Materials:
-
2-(5-methylfuran-2-yl)ethanamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Dry acetonitrile
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium hydroxide solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: To a solution of the aromatic aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol). Heat the reaction mixture at 82 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the mixture to dryness under reduced pressure.
-
Pictet-Spengler Cyclization: To the solution of the crude imine in glacial acetic acid (1.5 mL), add concentrated hydrochloric acid (1 mL) portionwise. Stir the reaction mixture at 70 °C for 5 hours, monitoring by TLC.
-
Work-up and Purification: After completion, add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature. Filter the formed precipitate and extract the filtrate with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted tetrahydrofuro[3,2-c]pyridine.
Pharmacological Activities and Structure-Activity Relationships
Derivatives of the broader furopyridine and benzofuran classes have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. While extensive quantitative structure-activity relationship (SAR) studies on a large series of tetrahydrobenzofuropyridine analogues are still emerging, preliminary data from related scaffolds provide valuable insights.
Anticancer Activity
Benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.
| Compound ID | Scaffold | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| BF-1 | Benzofuran | H | 2-pyridyl | MCF-7 | 0.057 | |
| BF-2 | Benzofuran | H | 4-pyridyl | MCF-7 | 0.051 | |
| THP-1 | Tetrahydroacridine | H | 2-iodobenzoic acid | A549 | 14.87 | [3] |
| THP-2 | Tetrahydroacridine | H | 4-iodobenzoic acid | HT-29 | 5.90 | [3] |
Table 1: Representative anticancer activity of related heterocyclic compounds.
Structure-Activity Relationship Insights:
-
The position and nature of substituents on the aromatic rings significantly influence cytotoxic potency.
-
The presence of specific moieties, such as pyridyl and iodobenzoic acid groups, has been shown to enhance anticancer activity in related heterocyclic systems.[3]
Antimicrobial Activity
The antimicrobial potential of furopyridine and benzofuran derivatives has also been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Compound ID | Scaffold | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |
| BFD-1 | Benzofuran | - | - | S. aureus | 12.5 | |
| BFD-2 | Benzofuran | - | - | E. coli | 25 | |
| BFD-3 | Benzofuran | - | - | P. italicum | 12.5 | |
| IMTP-1 | Imidazo[2,1-b][1][4]thiadiazole-Pyridine | 4-F-Ph | H | S. aureus | 0.5 | [1] |
Table 2: Representative antimicrobial activity of related heterocyclic compounds.
Structure-Activity Relationship Insights:
-
The introduction of halogen atoms, such as fluorine, on peripheral aromatic rings can significantly enhance antibacterial activity.[1]
-
The overall lipophilicity and electronic properties of the molecule play a crucial role in its ability to penetrate microbial cell walls and interact with molecular targets.
Mechanism of Action: Targeting the mTOR Signaling Pathway
As previously mentioned, a key mechanism of action for the anticancer effects of benzofuran-containing compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular processes such as growth, proliferation, and survival. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth.
Tetrahydrobenzofuropyridine derivatives are hypothesized to exert their anticancer effects by directly or indirectly inhibiting key components of this pathway, such as mTORC1. This inhibition would lead to the downstream suppression of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.
Conclusion and Future Directions
The tetrahydrobenzofuropyridine scaffold represents a promising and relatively underexplored area of medicinal chemistry. The development of efficient synthetic routes, such as the Pictet-Spengler reaction, has made this chemical space more accessible for systematic investigation. While preliminary data from related heterocyclic systems are encouraging, further research is needed to fully elucidate the therapeutic potential of tetrahydrobenzofuropyridine derivatives.
Future efforts should focus on:
-
Synthesis of diverse libraries: The generation of a wide range of analogues with varying substitution patterns is crucial for comprehensive SAR studies.
-
Broad biological screening: Evaluation against a wide panel of cancer cell lines and microbial strains will help to identify lead compounds with high potency and selectivity.
-
Mechanism of action studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds are necessary to understand their therapeutic effects.
-
Pharmacokinetic and toxicological profiling: Early assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be critical for the development of drug candidates with favorable clinical profiles.
The continued exploration of the tetrahydrobenzofuropyridine core holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.
References
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the NMR and Mass Spectrometry Analysis of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of the novel heterocyclic core, 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine. This scaffold is of significant interest in medicinal chemistry, notably as a core component in the development of novel kinase inhibitors for cancer therapy. The following sections present quantitative spectral data, detailed experimental protocols, and visualizations of analytical workflows and molecular fragmentation to aid researchers in the identification and characterization of this important compound and its derivatives.
The data and protocols presented herein are based on the synthesis and characterization of a key intermediate, 6-(4-fluorophenyl)-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine , a foundational structure for more complex derivatives.
Spectroscopic Data Analysis
The structural elucidation of this compound derivatives relies heavily on ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Below are the summarized spectral data for the representative compound, 6-(4-fluorophenyl)-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the proton (¹H) and carbon (¹³C) NMR spectral data. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data for 6-(4-fluorophenyl)-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.60 - 7.55 | m | - |
| Aromatic-H | 7.49 | d | 7.6 |
| Aromatic-H | 7.29 | t | 7.4 |
| Aromatic-H | 7.20 - 7.12 | m | - |
| CH₂ (Position 4) | 4.41 | s | - |
| CH₂ (Position 1) | 3.41 | t | 5.8 |
| CH₂ (Position 2) | 3.09 | t | 5.8 |
Table 2: ¹³C NMR Spectral Data for 6-(4-fluorophenyl)-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic-C | 163.6, 161.2, 153.8, 148.9 |
| Aromatic-C | 136.2, 130.2, 128.0, 124.3 |
| Aromatic-C | 122.9, 121.2, 116.1, 115.9 |
| Aromatic-C | 111.4 |
| CH₂ (Position 4) | 46.8 |
| CH₂ (Position 1) | 41.2 |
| CH₂ (Position 2) | 22.1 |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the elemental composition of the target molecule.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 270.1132 | 270.1136 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of standard practices for the structural characterization of novel heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Data is processed using appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Proton-decoupled ¹³C NMR spectra are acquired on the same instrument.
-
Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile. This stock solution is then further diluted to a final concentration in the range of 1-10 µg/mL and may be acidified with a small amount of formic acid to promote protonation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed. The sample solution is infused into the ESI source at a constant flow rate.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio. The high resolution allows for the determination of the elemental composition of the molecular ion.
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key workflows and theoretical pathways relevant to the analysis of this compound.
X-ray Crystallography of Benzofuropyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the X-ray crystallography studies of benzofuropyridine compounds, a class of heterocyclic molecules with significant potential in medicinal chemistry and materials science. Benzofuropyridines, consisting of annulated pyridine, furan, and benzene rings, exhibit diverse biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and modulation of multidrug resistance.[1] Their fluorescent properties also make them promising candidates for organic light-emitting diodes (OLEDs).[1] Understanding the precise three-dimensional structure of these compounds through X-ray crystallography is paramount for structure-based drug design and the rational optimization of their properties.[2][3][4]
Core Crystallographic Data of Benzofuropyridine Derivatives
The following tables summarize key crystallographic data obtained from single-crystal X-ray diffraction studies of representative benzofuropyridine and related dibenzofuran compounds. This quantitative data is essential for comparative structural analysis and computational modeling.
Table 1: Crystallographic Data for Dibenzofuro[2,3-b]pyridine and a Dibenzofuran Derivative
| Parameter | 1-methoxy-3,4-dimethyl-dibenzofuro[2,3-b]pyridine (5q) | 2,3-dimethoxydibenzofuran (6c) |
| CCDC Number | 2191069[1] | 2191070[1] |
| Empirical Formula | C₁₅H₁₃NO₂ | C₁₄H₁₂O₃ |
| Formula Weight | 239.27 | 228.24 |
| Temperature (K) | 100(2) | 100(2) |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 8.013(2) | 8.411(3) |
| b (Å) | 16.033(4) | 10.380(3) |
| c (Å) | 9.002(2) | 12.378(4) |
| α (°) | 90 | 90 |
| β (°) | 105.81(3) | 99.42(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1112.3(5) | 1066.3(6) |
| Z | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.429 | 1.421 |
| Absorption Coefficient (mm⁻¹) | 0.096 | 0.100 |
| F(000) | 504.0 | 480.0 |
| Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition for the structures reported in "Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence".[1][5] |
Table 2: Crystallographic Data for 1-phenyl[5]benzofuro[3,2-c]pyridine
| Parameter | 1-phenyl[5]benzofuro[3,2-c]pyridine |
| Empirical Formula | C₁₇H₁₁NO |
| Formula Weight | 245.27 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 10.035(1) |
| b (Å) | 11.237(1) |
| c (Å) | 11.166(1) |
| α (°) | 90 |
| β (°) | 102.04(1) |
| γ (°) | 90 |
| Volume (ų) | 1230.9(2) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.323 |
| Absorption Coefficient (mm⁻¹) | 0.082 |
| F(000) | 512 |
| Data derived from the study of[5]benzofuro[3,2-c]pyridine derivatives.[6] |
Experimental Protocols
The successful application of X-ray crystallography is contingent on the synthesis of high-quality single crystals. The following sections detail the synthetic and crystallographic methodologies employed in the study of benzofuropyridine compounds.
Synthesis and Crystallization
A prominent and efficient method for the synthesis of benzofuropyridines is a one-pot, four-step reaction sequence.[1][5][7] This procedure involves a directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr).[1][5][7]
General Synthetic Procedure for Benzofuropyridines:
-
Ortho-lithiation and Zincation: A solution of a substituted fluoropyridine in anhydrous THF is cooled to -78 °C. A lithium amide base (e.g., TMPLi) is added dropwise, and the mixture is stirred to facilitate ortho-lithiation. Subsequently, a solution of ZnCl₂ in THF is added to the reaction mixture, which is then allowed to warm to room temperature to form the corresponding organozinc intermediate.
-
Negishi Cross-Coupling: To the solution containing the organozinc species, a 2-bromophenyl acetate derivative, a palladium precatalyst (e.g., an XPhos-based catalyst), and an additional ligand (e.g., XPhos) are added. A base, such as KOtBu, is then introduced, and the reaction mixture is heated (e.g., at 70 °C) overnight.
-
Intramolecular SNAr Cyclization: Upon completion of the cross-coupling, the solvent is exchanged to DMF, and a base such as Cs₂CO₃ is added. The mixture is heated (e.g., to 100-120 °C) to promote the intramolecular SNAr reaction, leading to the formation of the benzofuropyridine ring system.
-
Purification and Crystallization: The crude product is purified using column chromatography. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation or recrystallization from an appropriate solvent system, such as methanol/water.[8]
X-ray Diffraction Data Collection and Structure Refinement
The following protocol is a generalized procedure for the collection and analysis of X-ray diffraction data for benzofuropyridine crystals.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a diffractometer. The diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using monochromatic radiation (e.g., Mo Kα or Cu Kα).
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An absorption correction is also applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Synthetic Pathway
The synthesis of benzofuropyridines can be represented as a streamlined workflow. The following diagram, generated using the DOT language, illustrates the one-pot, four-step reaction sequence.
Caption: One-pot synthesis of benzofuropyridines.
Conclusion
X-ray crystallography is an indispensable tool for the structural elucidation of benzofuropyridine compounds.[3] The precise atomic coordinates and geometric parameters obtained from these studies provide a fundamental basis for understanding structure-activity relationships, which is critical for the advancement of drug discovery and materials science.[4][9][10] The detailed experimental protocols and synthetic workflows presented in this guide offer a practical framework for researchers engaged in the synthesis and structural analysis of this important class of heterocyclic compounds.
References
- 1. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring serial crystallography for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Interpretation for 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry. Notably, derivatives of this tricyclic system have been identified as potent allosteric inhibitors of p21-activated kinase 4 (PAK4), a key regulator in oncogenic signaling pathways, particularly in pancreatic cancer.[1] A thorough understanding of the spectroscopic characteristics of this core structure is paramount for the unambiguous identification, characterization, and quality control of novel therapeutic agents derived from it. This guide provides a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the parent compound, this compound. The interpretations are supported by comparative data from analogous substructures to provide a comprehensive analytical framework.
Molecular Structure and Numbering
The systematic numbering of the this compound ring system is crucial for the accurate assignment of spectroscopic signals. The numbering convention used throughout this guide is presented below:
Caption: Numbering of the this compound scaffold.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzofuran moiety and the aliphatic protons of the tetrahydropyridine ring.
Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-6, H-7, H-8, H-9 | 6.8 - 7.5 | m | - |
| H-1 | ~4.0 - 4.5 | s or ABq | - |
| H-4 | ~3.0 - 3.5 | t | 5-7 |
| H-3 | ~2.8 - 3.2 | m | - |
| NH (N-5) | Broad, variable | br s | - |
Interpretation:
-
Aromatic Region (δ 6.8 - 7.5 ppm): The four protons on the benzene ring (H-6, H-7, H-8, and H-9) will appear as a complex multiplet in this region. Their exact chemical shifts and splitting patterns will depend on the substitution pattern of the benzofuran ring in derivatives.
-
Methylene Protons Adjacent to Oxygen (H-1, δ ~4.0 - 4.5 ppm): The two protons on C-1 are adjacent to the oxygen atom of the furan ring and the C10b bridgehead carbon. These are expected to be deshielded and may appear as a singlet or an AB quartet depending on their magnetic equivalence.
-
Methylene Protons of the Tetrahydropyridine Ring (H-3 and H-4): The protons on C-4, being adjacent to the nitrogen atom, are expected to resonate at approximately 3.0 - 3.5 ppm, likely as a triplet due to coupling with the H-3 protons. The H-3 protons will likely appear as a multiplet around 2.8 - 3.2 ppm, coupling with both H-4.
-
NH Proton (N-5): The proton on the nitrogen atom will typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. It may also exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| C-6, C-7, C-8, C-9 | 110 - 130 |
| C-5a, C-10a | 145 - 160 |
| C-4a, C-10b | 120 - 140 |
| C-1 | 65 - 75 |
| C-4 | 40 - 50 |
| C-3 | 20 - 30 |
Interpretation:
-
Aromatic Carbons (δ 110 - 160 ppm): The carbons of the benzofuran moiety will resonate in the downfield region. The quaternary carbons (C-5a and C-10a) will be the most downfield. The protonated aromatic carbons (C-6, C-7, C-8, C-9) and the bridgehead carbons (C-4a, C-10b) will appear in the range of 110-140 ppm.
-
Aliphatic Carbons (δ 20 - 75 ppm): The carbon adjacent to the oxygen (C-1) will be the most downfield of the aliphatic carbons, appearing around 65-75 ppm. The carbon next to the nitrogen (C-4) is expected around 40-50 ppm, while the C-3 carbon will be the most upfield, in the 20-30 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
Table 3: Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O-C Stretch (Aryl Ether) | 1200 - 1270 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Interpretation:
-
A broad peak in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine in the tetrahydropyridine ring.
-
Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will be seen just below 3000 cm⁻¹.
-
The strong absorption band in the 1200-1270 cm⁻¹ range is indicative of the aryl-O-C asymmetric stretching of the benzofuran moiety.
-
Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) will likely lead to fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information. The molecular weight of this compound (C₁₁H₁₁NO) is 173.21 g/mol .
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 173 | [M]⁺ |
| 172 | [M-H]⁺ |
| 144 | [M-C₂H₅]⁺ (from pyridine ring cleavage) |
| 130 | [M-C₂H₅N]⁺ (Retro-Diels-Alder type fragmentation) |
| 118 | Benzofuran radical cation |
Interpretation:
The fragmentation of this compound is expected to be initiated by the loss of a hydrogen atom to give a stable ion at m/z 172. A key fragmentation pathway for tetrahydro-β-carboline analogs, which are structurally similar, is a retro-Diels-Alder (RDA) reaction of the tetrahydropyridine ring.[2][3] A similar RDA-type fragmentation in this compound would result in the loss of an ethyleneimine radical, leading to a fragment at m/z 130. Cleavage of the tetrahydropyridine ring can also lead to the loss of other small fragments.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound derivatives can be found in the primary literature, such as the work by Li et al. (2025) on PAK4 inhibitors.[1] A general workflow for spectroscopic analysis is as follows:
Caption: General workflow for the synthesis and spectroscopic analysis.
NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of proton and carbon signals.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. Samples are introduced into the mass spectrometer via techniques like electrospray ionization (ESI) or electron ionization (EI).
IR Spectroscopy: A small amount of the sample is analyzed using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film or a KBr pellet.
Conclusion
The spectroscopic data for this compound provides a unique fingerprint for its identification and characterization. A combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its tricyclic structure. This guide serves as a foundational resource for researchers working with this important heterocyclic scaffold, enabling efficient and accurate interpretation of analytical data in the pursuit of novel therapeutic agents.
References
Initial biological screening of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine analogs
An In-depth Technical Guide on the Initial Biological Screening of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial biological screening of novel this compound analogs, with a primary focus on their potential as therapeutic agents. The document details their synthesis, in vitro and in vivo evaluation, and mechanism of action, presenting a valuable resource for researchers in oncology and drug discovery.
Introduction
The this compound core is a unique tricyclic scaffold that has recently emerged as a promising framework for the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of inhibitors targeting specific kinases is a major focus of modern drug discovery. This guide centers on a series of these analogs designed as inhibitors of p21-activated kinase 4 (PAK4), a key regulator of malignancy that is often overexpressed in various cancers, including pancreatic cancer. High PAK4 levels are negatively correlated with immune infiltration, making it an emergent target for cancer therapy.
Core Compound and Analogs
The primary focus of this guide is a novel inhibitor, designated as compound 13 , which features the this compound core. This compound has demonstrated significant potential as a potent and selective allosteric inhibitor of PAK4.[1]
Biological Screening and Data Presentation
The initial biological evaluation of these analogs involved a series of in vitro and in vivo assays to determine their efficacy and mechanism of action. The quantitative data from these screenings are summarized below.
In Vitro Cytotoxicity Screening
The antiproliferative activity of the lead compound was evaluated against human pancreatic cancer cell lines.
Table 1: In Vitro Cytotoxicity of Compound 13 [1]
| Compound | Cell Line | IC50 (μmol/L) |
| 13 | MIA PaCa-2 | 0.38 |
| 13 | Pan02 | 0.50 |
Mechanism of Action: Kinase Inhibition
Further studies revealed that compound 13 directly binds to PAK4, acting as a non-ATP competitive inhibitor. This allosteric mechanism of inhibition can offer advantages in terms of selectivity and overcoming resistance compared to traditional ATP-competitive inhibitors.[1]
In Vivo Efficacy
The antitumor activity of compound 13 was assessed in a murine pancreatic cancer model.
Table 2: In Vivo Antitumor Activity of Compound 13 [1]
| Compound | Animal Model | Dosage (mg/kg) | Outcome |
| 13 | Mouse Pan02 | 100 | Significant tumor growth inhibition |
The in vivo studies also showed that treatment with compound 13 led to reduced levels of PAK4 and its phosphorylation, along with increased immune infiltration in the tumor tissue, further validating its mechanism of action.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings.
Cell Culture and Viability Assay
-
Cell Lines: Human pancreatic carcinoma MIA PaCa-2 and murine pancreatic cancer Pan02 cells were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds for 72 hours.
-
After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated using a dose-response curve fitting model.
-
In Vivo Antitumor Efficacy Study
-
Animal Model: C57BL/6 mice were used for the syngeneic Pan02 tumor model.
-
Tumor Implantation: Pan02 cells (1 x 10^6) were injected subcutaneously into the right flank of the mice.
-
Treatment Protocol: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into vehicle control and treatment groups. Compound 13 was administered orally at a dose of 100 mg/kg daily.
-
Efficacy Measurement: Tumor volumes were measured every two days using calipers (Volume = 0.5 × length × width²). Body weights were also monitored as an indicator of toxicity.
-
Immunohistochemistry: At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin. Sections were stained for PAK4, phosphorylated PAK4, and markers of immune cell infiltration (e.g., CD4+, CD8+) to analyze the in-tumor pharmacodynamic effects.
Visualizations: Workflows and Pathways
To better illustrate the processes and mechanisms described, the following diagrams are provided.
Experimental Workflow for Compound Screening
Caption: Workflow for the biological screening of novel PAK4 inhibitors.
Simplified PAK4 Signaling Pathway and Inhibition
Caption: Inhibition of the PAK4 signaling pathway by Compound 13.
Conclusion and Future Directions
The initial biological screening of this compound analogs has identified a promising lead compound, an allosteric inhibitor of PAK4 with potent in vitro and in vivo anticancer activity.[1] This unique heterocyclic scaffold represents a valuable starting point for the development of new therapeutics for pancreatic cancer and potentially other malignancies driven by PAK4 signaling.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic Profiling: Detailed ADME (absorption, distribution, metabolism, and excretion) studies to assess the drug-like properties of lead compounds.
-
Toxicity Studies: Comprehensive toxicology assessments to ensure a favorable safety profile for clinical development.
-
Combination Therapies: Investigating the synergistic effects of these novel inhibitors with existing chemotherapies or immunotherapies.
References
The Elusive Structure-Activity Relationship of Tetrahydrobenzofuropyridines: A Landscape Awaiting Exploration
For Immediate Release
[City, State] – The intricate world of medicinal chemistry is constantly seeking novel molecular scaffolds to address unmet medical needs. One such scaffold, the tetrahydrobenzofuropyridine core, presents a promising yet largely unexplored frontier for drug discovery. Despite the individual prominence of tetrahydropyridine and benzofuran motifs in numerous biologically active compounds, a comprehensive understanding of the structure-activity relationships (SAR) for the fused tetrahydrobenzofuropyridine system remains a significant gap in the current scientific literature. This whitepaper aims to synthesize the available, albeit fragmented, information on related structures to provide a foundational perspective for researchers, scientists, and drug development professionals dedicated to unlocking the therapeutic potential of this unique heterocyclic family.
At present, a detailed technical guide or whitepaper specifically outlining the SAR of tetrahydrobenzofuropyridines is not publicly available. Research has predominantly focused on the constituent ring systems—tetrahydropyridines and benzofurans—as separate entities. These investigations have revealed a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and kinase inhibitory effects. However, the synergistic or antagonistic effects of fusing these two pharmacophoric units, and the subsequent impact of various substitutions on the resulting tricycle, have not been systematically investigated and documented in a consolidated manner.
Insights from Related Heterocyclic Systems
To construct a preliminary framework for understanding the potential SAR of tetrahydrobenzofuropyridines, it is instructive to examine the established SAR of their parent structures and other related fused systems.
Tetrahydropyridine Derivatives: The tetrahydropyridine moiety is a well-established pharmacophore. For instance, certain derivatives have been identified as potent monoamine oxidase (MAO) inhibitors. The nature and position of substituents on the tetrahydropyridine ring, as well as the nitrogen atom, are critical for both potency and selectivity.
Benzofuran Derivatives: The benzofuran scaffold is another privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer and antimicrobial properties. SAR studies on benzofuran analogs have often highlighted the importance of substituents at the 2- and 5-positions of the benzofuran ring in dictating their pharmacological profiles.
Fused Heterocyclic Systems as Kinase Inhibitors: The broader family of fused heterocyclic compounds has been a fertile ground for the discovery of kinase inhibitors. The spatial arrangement of nitrogen and oxygen atoms within these scaffolds often facilitates crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. It is therefore plausible that tetrahydrobenzofuropyridine derivatives could be designed to target specific kinases implicated in diseases such as cancer and inflammatory disorders.
Hypothetical Structure-Activity Relationships and Future Directions
Based on the principles of medicinal chemistry and the known SAR of related compounds, we can propose a hypothetical logical relationship for the exploration of tetrahydrobenzofuropyridine SAR. This relationship underscores the key areas of chemical modification that would be essential for a systematic investigation.
Caption: Logical workflow for exploring the SAR of tetrahydrobenzofuropyridines.
The above diagram illustrates a rational approach to dissecting the SAR of this novel scaffold. A systematic medicinal chemistry campaign would involve the synthesis of a library of analogs with diverse substituents at key positions on both the benzofuran and tetrahydropyridine rings, as well as on the nitrogen atom. Subsequent biological evaluation of these compounds against a panel of relevant targets, such as a kinase panel, would be crucial.
A Call for Focused Research
The absence of a comprehensive public-domain repository of quantitative data, detailed experimental protocols, and defined signaling pathways for tetrahydrobenzofuropyridines underscores the nascent stage of research into this chemical class. To unlock the full therapeutic potential of this promising scaffold, a concerted effort from the scientific community is required. This would involve:
-
Systematic Synthesis: The development of robust and versatile synthetic routes to access a wide array of substituted tetrahydrobenzofuropyridine analogs.
-
Quantitative Biological Evaluation: Rigorous screening of these compounds against diverse biological targets to identify initial hits.
-
Iterative SAR Studies: In-depth investigation of the relationships between structural modifications and biological activity, potency, selectivity, and pharmacokinetic properties.
-
Publication of Data: Open sharing of both positive and negative results to build a collective knowledge base and accelerate discovery.
The exploration of the structure-activity relationship of tetrahydrobenzofuropyridines represents a compelling opportunity for innovation in drug discovery. By building upon the knowledge of related heterocyclic systems and embarking on a systematic investigation of this novel scaffold, the scientific community can pave the way for the development of a new generation of therapeutic agents.
In Silico Modeling of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Interactions with PAK4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p21-activated kinase 4 (PAK4) has emerged as a significant therapeutic target in oncology, particularly in pancreatic cancer, due to its role in cell proliferation, survival, and motility.[1][2] A novel class of allosteric inhibitors based on the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine scaffold has shown promise in preclinical studies.[1][3] These compounds exhibit potent and selective inhibition of PAK4 through a non-ATP competitive mechanism.[1] This technical guide provides a comprehensive overview of the in silico methodologies employed to model the interactions of these compounds with PAK4. It details experimental protocols for computational analyses, summarizes key structure-activity relationship (SAR) data, and presents relevant signaling pathways, offering a valuable resource for the rational design and development of next-generation PAK4 inhibitors.
Introduction: The Therapeutic Potential of Targeting PAK4
P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for Rho GTPases, regulating a multitude of cellular processes including cytoskeletal dynamics, cell cycle progression, and survival signaling.[4] The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 comprising Group II.[4] Notably, PAK4 is frequently overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC), where its amplification is associated with tumor progression and resistance to chemotherapy.[5][6]
The development of PAK4 inhibitors has been a focal point of cancer drug discovery. While early efforts concentrated on ATP-competitive inhibitors, challenges such as off-target effects due to the highly conserved nature of the ATP-binding pocket have spurred interest in allosteric modulators.[7] Allosteric inhibitors offer the potential for greater selectivity and novel mechanisms of action. The this compound scaffold represents a promising chemical series of allosteric PAK4 inhibitors, demonstrating significant antitumor activity in preclinical models of pancreatic cancer.[1][3]
In Silico Modeling Workflow for Allosteric Inhibitor Discovery
The identification and optimization of the this compound series as PAK4 inhibitors can be significantly accelerated by a robust in silico modeling workflow. This workflow typically integrates virtual screening, molecular docking, and molecular dynamics simulations to predict binding affinity, elucidate binding modes, and guide medicinal chemistry efforts.
Experimental Protocol: Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
-
Objective: To identify novel compounds with the this compound scaffold that are predicted to bind to an allosteric site on PAK4.
-
Methodology:
-
Compound Library Preparation: A diverse chemical library (e.g., ZINC15, Enamine) is prepared. This involves 3D structure generation, ionization at physiological pH, and energy minimization using a suitable force field (e.g., OPLS4).
-
Target Preparation: The crystal structure of PAK4 is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states. The allosteric binding site is defined based on existing structural data or predicted using site-finding algorithms.
-
High-Throughput Virtual Screening (HTVS): The prepared library is docked into the defined allosteric site of PAK4 using a fast docking program like Glide HTVS.
-
Standard Precision (SP) and Extra Precision (XP) Docking: The top-scoring compounds from HTVS are subjected to more rigorous docking protocols (SP and XP) to refine the binding poses and improve the accuracy of the scoring.
-
Filtering and Selection: The resulting hits are filtered based on docking scores, visual inspection of binding modes, and ADME/Tox predictions to select a subset of compounds for further analysis.
-
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives within the allosteric pocket of PAK4.
-
Methodology:
-
Ligand Preparation: The 3D structures of the tetrahydrobenzofuro[2,3-c]pyridine derivatives are prepared as described for the virtual screening library.
-
Protein Preparation: The PAK4 crystal structure is prepared, and the grid for docking is centered on the allosteric binding site.
-
Docking Algorithm: A validated docking program such as AutoDock Vina or Schrödinger's Glide is used. For allosteric inhibitors, induced-fit docking (IFD) may be employed to account for protein flexibility upon ligand binding.
-
Scoring Function: The binding poses are evaluated using a scoring function that estimates the free energy of binding. The top-ranked poses are selected for further analysis.
-
Interaction Analysis: The predicted binding mode is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and the protein.
-
Experimental Protocol: Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules.
-
Objective: To assess the stability of the ligand-protein complex and to refine the binding mode obtained from molecular docking.
-
Methodology:
-
System Setup: The docked complex of the tetrahydrobenzofuro[2,3-c]pyridine derivative and PAK4 is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Force Field: A suitable force field such as AMBER or CHARMM is used to describe the interactions between atoms.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to allow the system to relax.
-
Production Run: A long production simulation (typically 100-500 ns) is run to generate a trajectory of the complex's dynamics.
-
Trajectory Analysis: The trajectory is analyzed to assess the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions over time.
-
Quantitative Data Summary
The following table summarizes the reported in vitro anti-proliferative activity of key this compound derivatives against pancreatic cancer cell lines.
| Compound ID | Modification | MIA PaCa-2 IC₅₀ (µM) | Pan02 IC₅₀ (µM) |
| 6 | Phenyl | > 10 | > 10 |
| 12 | 4-Fluorophenyl | 2.66 | > 10 |
| 13 | Pyridin-3-yl | 0.38 | 0.50 |
| 14 | Pyridin-4-yl | 0.94 | 0.81 |
| 25 | 4-Fluorophenyl (scaffold modification) | 0.19 | Not Reported |
| 30 | Chloro | Reduced Potency | Reduced Potency |
| 31 | Methyl | Reduced Potency | Reduced Potency |
| 32 | Cyclopropyl | Reduced Potency | Reduced Potency |
| 35 | Thien-3-yl | 0.65 | 1.20 |
Data sourced from a study on the design and evaluation of these compounds as PAK4 inhibitors.[1]
PAK4 Signaling Pathway in Pancreatic Cancer
PAK4 is a central node in multiple signaling pathways that drive pancreatic cancer progression. Its inhibition by this compound derivatives can disrupt these oncogenic signals.
PAK4 can be activated by upstream signals from receptor tyrosine kinases (RTKs) and Ras.[2] Once activated, PAK4 promotes cell survival and proliferation through the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the activation of transcription factors like NF-κB.[8] The allosteric inhibition of PAK4 by the tetrahydrobenzofuro[2,3-c]pyridine derivatives blocks these downstream signaling cascades, leading to reduced tumor growth.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel allosteric PAK4 inhibitors for the treatment of pancreatic cancer. The in silico modeling techniques outlined in this guide provide a powerful framework for understanding the molecular basis of their activity and for the rational design of more potent and selective drug candidates. The integration of computational and experimental approaches will be crucial in advancing these promising compounds towards clinical development.
References
- 1. Design, synthesis and pharmacological evaluation of this compound derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p21-Activated Kinase 4 (PAK4) as a Predictive Marker of Gemcitabine Sensitivity in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Methodological & Application
Synthetic Protocols for 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed synthetic protocols for the preparation of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The procedures outlined below are based on established synthetic strategies and aim to provide a clear and reproducible guide for researchers in the field.
Introduction
The this compound core is a key structural motif in a variety of biologically active compounds. Its rigid, tricyclic framework makes it an attractive scaffold for the development of novel therapeutic agents. This document details a common synthetic route to this important molecule, focusing on a multi-step synthesis culminating in a Pictet-Spengler or Bischler-Napieralski type cyclization.
Synthetic Approach Overview
The general synthetic strategy involves the preparation of a key intermediate, a β-benzofurylethylamine derivative, followed by an acid-catalyzed intramolecular cyclization to form the desired tetrahydrobenzofuropyridine ring system. The specific reagents and conditions can be adapted to introduce various substituents on the aromatic ring or the pyridine nitrogen, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
Step 1: Synthesis of a Suitable Benzofuran Precursor
The synthesis typically begins with a substituted benzofuran. For the purpose of this protocol, we will consider the synthesis of a 3-substituted benzofuran required for the subsequent steps.
Protocol 1: Synthesis of Ethyl 2-(benzofuran-3-yl)acetate
This protocol describes a potential method to generate a key building block.
| Parameter | Value |
| Reactants | Benzofuran-3(2H)-one, Ethyl (triphenylphosphoranylidene)acetate |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Purification | Column chromatography on silica gel |
Experimental Procedure:
-
To a solution of benzofuran-3(2H)-one (1.0 eq) in dry toluene, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford ethyl 2-(benzofuran-3-yl)acetate.
Step 2: Reduction to 2-(Benzofuran-3-yl)ethanol
The ester from the previous step is reduced to the corresponding alcohol.
Protocol 2: Reduction of Ethyl 2-(benzofuran-3-yl)acetate
| Parameter | Value |
| Reactant | Ethyl 2-(benzofuran-3-yl)acetate |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Dry Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with water and aqueous NaOH |
| Purification | Extraction and column chromatography |
Experimental Procedure:
-
Prepare a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in dry THF under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of ethyl 2-(benzofuran-3-yl)acetate (1.0 eq) in dry THF to the LiAlH₄ suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 2-(benzofuran-3-yl)ethanol.
Step 3: Conversion to 2-(Benzofuran-3-yl)ethanamine
The alcohol is converted to the corresponding amine, the key precursor for the cyclization reaction. This can be achieved through a two-step process involving conversion to an alkyl halide or tosylate followed by substitution with an amine source (e.g., sodium azide followed by reduction, or direct displacement with ammonia or a protected amine equivalent).
Protocol 3: Synthesis of 2-(Benzofuran-3-yl)ethanamine (via Mesylation and Azide Displacement/Reduction)
| Parameter | Value |
| Reactant | 2-(Benzofuran-3-yl)ethanol |
| Reagents | Methanesulfonyl chloride, Triethylamine, Sodium azide, Lithium aluminum hydride |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux |
| Reaction Time | Multi-step |
| Purification | Extraction and column chromatography |
Experimental Procedure:
-
Mesylation: Dissolve 2-(benzofuran-3-yl)ethanol (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C. Add methanesulfonyl chloride (1.1 eq) dropwise. Stir at room temperature for 1-2 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the crude mesylate.
-
Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq). Heat the mixture to 60-80 °C and stir for 4-6 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.
-
Reduction: Dissolve the crude azide in dry THF and add it dropwise to a suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. Stir at room temperature for 2-4 hours. Work up as described in Protocol 2 to obtain 2-(benzofuran-3-yl)ethanamine.
Step 4: Cyclization to this compound
This is the key ring-forming step. A Pictet-Spengler type reaction with an aldehyde or a Bischler-Napieralski type reaction after acylation of the amine are plausible routes.
Protocol 4a: Pictet-Spengler Cyclization
| Parameter | Value |
| Reactants | 2-(Benzofuran-3-yl)ethanamine, Formaldehyde (or other aldehyde) |
| Acid Catalyst | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), or Phosphoric acid |
| Solvent | Dichloromethane (DCM) or Toluene |
| Temperature | Room temperature to reflux |
| Reaction Time | 12-48 hours |
| Purification | Basification, extraction, and column chromatography or crystallization |
Experimental Procedure:
-
Dissolve 2-(benzofuran-3-yl)ethanamine (1.0 eq) in the chosen solvent.
-
Add the aldehyde (e.g., paraformaldehyde, 1.1 eq).
-
Add the acid catalyst and stir the reaction at the appropriate temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization to yield this compound.
Protocol 4b: Bischler-Napieralski Cyclization
| Parameter | Value |
| Reactants | N-acyl-2-(benzofuran-3-yl)ethanamine |
| Cyclizing Agent | Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₂O₅) |
| Solvent | Toluene or Acetonitrile |
| Temperature | Reflux |
| Subsequent Step | Reduction of the resulting dihydroisoquinoline intermediate |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Purification | Column chromatography |
Experimental Procedure:
-
Acylation: Acylate 2-(benzofuran-3-yl)ethanamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding amide.
-
Cyclization: Dissolve the amide in the chosen solvent and add the cyclizing agent (e.g., POCl₃). Reflux the mixture for 2-6 hours. Cool and carefully pour onto ice, then basify with ammonia or sodium carbonate. Extract the product, dry, and concentrate.
-
Reduction: Dissolve the crude dihydroisoquinoline intermediate in methanol and add sodium borohydride portion-wise at 0 °C. Stir at room temperature for 1-2 hours. Quench with water, extract the product, dry, and concentrate.
-
Purify by column chromatography to afford this compound.
Summary of Quantitative Data
As specific literature yields for the parent compound are not provided, the following table presents hypothetical but realistic yield ranges for each step based on analogous transformations.
| Step | Reaction | Typical Yield Range (%) |
| 1 | Wittig Reaction | 60 - 85 |
| 2 | Ester Reduction | 80 - 95 |
| 3 | Amine Synthesis | 50 - 70 (over 2-3 steps) |
| 4a | Pictet-Spengler Cyclization | 40 - 75 |
| 4b | Bischler-Napieralski Cyclization & Reduction | 30 - 60 (over 2 steps) |
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic pathway described in this application note.
Caption: General synthetic workflow for this compound.
Conclusion
The synthesis of this compound can be achieved through a multi-step sequence involving the formation of a key 2-(benzofuran-3-yl)ethanamine intermediate followed by a robust cyclization reaction. The protocols provided herein offer a comprehensive guide for researchers to access this important heterocyclic scaffold. Optimization of each step is encouraged to achieve the best possible outcomes for specific substituted analogs.
Application Notes and Protocols for 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine as a PAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is a key regulator of cellular processes, including proliferation, survival, and migration.[1] Its overexpression is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1] The compound 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine has been identified as a novel, potent, and allosteric inhibitor of PAK4, demonstrating significant anti-tumor activity in preclinical models of pancreatic cancer.[2] This document provides detailed protocols for utilizing this compound to study its effects on PAK4 activity, cancer cell viability, downstream signaling pathways, and in vivo tumor growth.
Data Presentation
The following tables summarize the in vitro efficacy of a lead this compound derivative (referred to as Compound 13 in the source literature) in pancreatic cancer cell lines.[2]
Table 1: In Vitro Cell Viability Inhibition by a this compound Derivative
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer | Compound 13 | 0.38[2][3] |
| Pan02 | Pancreatic Cancer | Compound 13 | 0.50[2][3] |
Signaling Pathway
PAK4 is a central node in multiple signaling cascades that drive cancer progression. A key pathway involves the phosphorylation and activation of LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a protein that promotes actin depolymerization.[4][5] Inhibition of PAK4 is expected to decrease the phosphorylation of LIMK1 and cofilin, leading to alterations in the actin cytoskeleton and a reduction in cell migration and invasion.[4][5] Another critical downstream effector of PAK4 is β-catenin; PAK4-mediated phosphorylation of β-catenin promotes its nuclear translocation and subsequent activation of target genes involved in cell proliferation.[6][7]
Caption: PAK4 signaling pathway and point of inhibition.
Experimental Protocols
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of the compound on PAK4 kinase activity.
Principle: A purified recombinant PAK4 enzyme is incubated with a specific substrate and ATP. The inhibitor is added at varying concentrations, and the amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase substrate (e.g., PAKtide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Protocol (based on ADP-Glo™):
-
Prepare serial dilutions of the this compound compound in DMSO and then in Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO in Kinase Assay Buffer).
-
Add 10 µL of a solution containing the PAK4 enzyme and substrate in Kinase Assay Buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the PAK4 inhibitor on the proliferation and viability of cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, Pan02)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of PAK4 Signaling
This protocol is used to determine the effect of the inhibitor on the phosphorylation status of PAK4 downstream targets.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of target proteins (e.g., PAK4, LIMK1, β-catenin).
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-p-PAK4, anti-PAK4, anti-p-LIMK1, anti-LIMK1, anti-p-β-catenin, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the this compound compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Pancreatic Cancer Xenograft Model
This protocol evaluates the anti-tumor efficacy of the PAK4 inhibitor in a mouse model.
Principle: Human or murine pancreatic cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID mice)
-
Pan02 murine pancreatic cancer cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject approximately 1 x 10⁶ Pan02 cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound compound (e.g., 100 mg/kg) or vehicle control to the mice daily via oral gavage or another appropriate route.[2]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PAK4 inhibitor.
Caption: Preclinical evaluation workflow for a PAK4 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. oncotarget.com [oncotarget.com]
- 5. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
Application Notes and Protocols for In Vitro Kinase Assays to Test PAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro kinase assays for the identification and characterization of p21-activated kinase 4 (PAK4) inhibitors. The protocols outlined below are designed to ensure robust and reproducible results for academic research and drug development applications.
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] PAK4, a member of the group II PAKs, is frequently overexpressed in various cancers, making it an attractive therapeutic target.[2][3] In vitro kinase assays are fundamental tools for discovering and evaluating the potency and selectivity of PAK4 inhibitors.
Key Principles of In Vitro PAK4 Kinase Assays
In vitro kinase assays for PAK4 inhibitors typically involve the following components: a source of active PAK4 enzyme, a substrate that can be phosphorylated by PAK4, adenosine triphosphate (ATP) as a phosphate donor, and the test inhibitor. The fundamental principle is to measure the extent of substrate phosphorylation in the presence and absence of the inhibitor. A reduction in phosphorylation indicates inhibitory activity.
Several detection methods can be employed, including:
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[4][5]
-
Fluorescence-Based Assays: Homogeneous Time-Resolved Fluorescence (HTRF) assays utilize a specific antibody to detect the phosphorylated substrate, generating a fluorescent signal.[6]
-
Radioisotopic Assays: These traditional assays use radioactively labeled ATP (e.g., [γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[7][8]
Experimental Protocols
Protocol 1: Luminescence-Based In Vitro Kinase Assay using ADP-Glo™
This protocol is adapted from commercially available kits and provides a robust method for screening and determining the potency of PAK4 inhibitors.[4][5][9]
Materials:
-
Recombinant active PAK4 enzyme
-
PAK4 substrate (e.g., PAKtide, a generic kinase substrate like myelin basic protein)[9]
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
ATP solution
-
Test compound (PAK4 inhibitor)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[5]
-
Dilute the recombinant PAK4 enzyme and substrate to their optimal working concentrations in the kinase assay buffer.
-
-
Assay Setup:
-
In a 96-well or 384-well plate, add the test inhibitor dilutions or vehicle control.
-
Add the diluted PAK4 enzyme to each well.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.[9]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Signal Generation and Measurement:
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis:
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Data Presentation
The potency of PAK4 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| PF-3758309 | Pan-PAK inhibitor | 18.7 (PAK4) | Biochemical | [9] |
| KPT-9274 | PAK4, NAMPT | Not specified | Biochemical | [2][9] |
| Compound 7 | PAK4 | 27 | Biochemical | [2] |
| Compound 8 | PAK4 | 25 | Biochemical | [2] |
| GNE-2861 | PAK4 | Not specified | HTRF | [6] |
| CZh-226 | PAK4 | Not specified | HTRF | [6] |
Visualizations
PAK4 Signaling Pathway
The following diagram illustrates the central role of PAK4 in various cellular signaling pathways. PAK4 is activated by small GTPases like Cdc42 and Rac.[1][10] Once activated, it phosphorylates a range of downstream substrates, influencing processes such as cell proliferation, migration, and survival.[11][12][13]
Caption: Simplified PAK4 signaling pathway.
Experimental Workflow for In Vitro PAK4 Kinase Assay
The diagram below outlines the general workflow for an in vitro kinase assay to test PAK4 inhibitors.
Caption: General workflow for a PAK4 in vitro kinase assay.
References
- 1. PAK4 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HTScan® PAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. PAK4 p21 (RAC1) activated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Cell-Based Assays to Evaluate 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Efficacy as a PAK4 Inhibitor
Introduction
The 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine scaffold has been identified as a novel tricyclic core for potent and selective allosteric inhibitors of p21-activated kinase 4 (PAK4).[1] PAK4 is a serine/threonine kinase that is a critical effector for the Rho GTPase Cdc42.[2][3] It is frequently overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, cytoskeletal dynamics, and migration.[2][4][5] Consequently, inhibition of the PAK4 signaling pathway presents a promising therapeutic strategy for cancer treatment.[2][4][6]
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound derivatives as PAK4 inhibitors. The described assays will enable researchers to assess the compound's impact on cancer cell viability, migration, and its ability to modulate the PAK4 signaling cascade.
Data Presentation
The following tables summarize representative quantitative data for a prototypical this compound derivative (Compound 13) and other known PAK4 inhibitors for comparison.[1]
Table 1: Inhibition of Cancer Cell Proliferation by PAK4 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Compound 13 | MIA PaCa-2 | Pancreatic | 0.38 | Cell Viability |
| Compound 13 | Pan02 | Pancreatic | 0.50 | Cell Viability |
| PF-3758309 | PC3 | Prostate | ~0.45 | Cell Viability |
| KPT-9274 | HCT116 | Colon | 0.34 | Crystal Violet |
Table 2: Effect of PAK4 Inhibition on Downstream Signaling
| Treatment | Cell Line | Target Protein | Change in Phosphorylation | Assay Type |
| Compound 13 | Pan02 | PAK4 | Reduced | Western Blot |
| PAK4 Inhibitor | A549 | LIMK1 | Reduced | Western Blot |
| PAK4 Inhibitor | A549 | Cofilin | Reduced | Western Blot |
Signaling Pathway and Experimental Overview
PAK4 is activated by the GTP-bound form of Cdc42. Upon activation, PAK4 autophosphorylates at serine 474 (p-PAK4), leading to its full kinase activity.[7] Active PAK4 then phosphorylates a variety of downstream substrates. A key pathway involves the phosphorylation and activation of LIM Kinase 1 (LIMK1), which in turn phosphorylates and inactivates Cofilin.[2] This cascade results in the stabilization of actin filaments, promoting cell migration and invasion. By inhibiting PAK4, this compound derivatives are expected to block these downstream events.
The experimental workflow is designed to first assess the cytotoxic or anti-proliferative effects of the compound, then to evaluate its impact on the migratory potential of cancer cells, and finally to confirm its mechanism of action by probing the specific signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be measured spectrophotometrically.[8][9]
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, Pan02)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative (test compound)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Migration "Scratch" Assay
This assay is a simple and widely used method to study collective cell migration in vitro. A "scratch" or gap is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[10][11][12]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well or 12-well plates
-
Sterile P200 pipette tip
-
Test compound and vehicle control
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Create Scratch: Once cells are confluent, use a sterile P200 pipette tip to make a straight scratch down the center of the monolayer.
-
Wash: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh complete medium containing the test compound at a non-lethal concentration (e.g., at or below its IC50 value) or the vehicle control.
-
Imaging (T=0): Immediately capture images of the scratch in predefined locations for each well. This is the zero-hour time point.
-
Incubation and Imaging: Incubate the plate at 37°C, 5% CO2. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width or area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the T=0 image.
Protocol 3: Western Blot Analysis of PAK4 Pathway Phosphorylation
This protocol is used to detect changes in the phosphorylation status of PAK4 and its downstream target, LIMK1, upon treatment with the test compound. A reduction in the phosphorylation of these proteins indicates successful target engagement and inhibition of the signaling pathway.[13][14]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
Test compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-PAK4 (Ser474), anti-PAK4 (total), anti-p-LIMK1 (Thr508), anti-LIMK1 (total), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) and a vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to determine the effect of the compound on protein phosphorylation.
References
- 1. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 3. genecards.org [genecards.org]
- 4. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. e-century.us [e-century.us]
- 7. Crystal Structures of the p21-Activated Kinases PAK4, PAK5, and PAK6 Reveal Catalytic Domain Plasticity of Active Group II PAKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine in Pancreatic Cancer Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, underscoring the urgent need for novel therapeutic strategies. One promising target in pancreatic cancer is the p21-activated kinase 4 (PAK4), a serine/threonine kinase that is a key downstream effector of the KRAS oncogene, which is mutated in over 90% of pancreatic cancers.[1] Overexpression of PAK4 is associated with tumor progression, metastasis, and chemoresistance.[1][2]
Recent research has identified a novel, potent, and allosteric inhibitor of PAK4 with a unique 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine tricyclic core, referred to as compound 13. This compound has demonstrated significant antitumor activity in both in vitro and in vivo models of pancreatic cancer, making it a compelling candidate for further preclinical development.[2]
These application notes provide detailed protocols for the in vivo evaluation of this compound derivatives in established murine models of pancreatic cancer. The described methodologies cover model selection, experimental workflows, and endpoint analyses to assess the therapeutic efficacy of this class of compounds.
Signaling Pathway of PAK4 in Pancreatic Cancer
PAK4 is a critical node in multiple signaling pathways that drive pancreatic cancer progression. It is activated by small Rho GTPases, particularly Cdc42, downstream of the oncogenic KRAS. Activated PAK4 can then influence cell proliferation, survival, and motility through several downstream effectors, including the PI3K/AKT and MAPK/ERK pathways. By inhibiting PAK4, this compound derivatives can potentially disrupt these key oncogenic signals.[2][3]
Caption: PAK4 signaling pathway in pancreatic cancer and the inhibitory action of this compound.
Animal Models for In Vivo Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of novel therapeutic agents. Both subcutaneous xenograft and orthotopic models are widely used in pancreatic cancer research, each with distinct advantages.
-
Subcutaneous Xenograft Models: These models are established by implanting human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) into the flank of immunocompromised mice. They are advantageous for their ease of establishment and the straightforward monitoring of tumor growth.[4]
-
Orthotopic (Syngeneic) Models: In these models, murine pancreatic cancer cells (e.g., Pan02) are implanted directly into the pancreas of immunocompetent mice.[4] This approach more accurately recapitulates the tumor microenvironment and allows for the study of interactions with the immune system.[4] The Pan02 model is derived from C57BL/6 mice and is known for its aggressive growth.[3][5]
Experimental Protocols
Subcutaneous Xenograft Model Protocol
Objective: To evaluate the efficacy of a this compound derivative in a human pancreatic cancer subcutaneous xenograft model.
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1)
-
Immunocompromised mice (e.g., SCID or athymic nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound derivative (test compound)
-
Vehicle control (e.g., sterile saline, DMSO/polyethylene glycol solution)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture PANC-1 cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. For enhanced tumor take, cells can be mixed 1:1 with Matrigel.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Test Compound Group: Administer the this compound derivative at the predetermined dose and schedule (e.g., 100 mg/kg, daily by oral gavage or intraperitoneal injection).
-
Vehicle Control Group: Administer the vehicle solution using the same route and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: At necropsy, excise the tumors and weigh them. Portions of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen for Western blot analysis to assess target engagement (e.g., levels of total and phosphorylated PAK4).
Orthotopic (Syngeneic) Pancreatic Cancer Model Protocol
Objective: To assess the therapeutic efficacy of a this compound derivative in a more clinically relevant orthotopic model that includes a functional immune system.
Materials:
-
Murine pancreatic cancer cell line (e.g., Pan02)
-
Immunocompetent mice (e.g., C57BL/6, 6-8 weeks old)
-
Surgical instruments
-
High-resolution ultrasound imaging system
-
Test compound and vehicle
Procedure:
-
Cell Preparation: Prepare Pan02 cells as described for the subcutaneous model, at a concentration of 1 x 10^6 cells in 20-50 µL of sterile PBS.
-
Orthotopic Implantation (Ultrasound-Guided):
-
Anesthetize the mouse and place it on a heated platform.
-
Using a high-resolution ultrasound system, visualize the pancreas.
-
Under ultrasound guidance, carefully inject the Pan02 cell suspension directly into the pancreatic tail.[6] This minimally invasive technique improves reproducibility and reduces surgical trauma.[6]
-
-
Tumor Growth Monitoring: Monitor tumor development using ultrasound imaging or bioluminescence imaging if using luciferase-expressing cells.
-
Treatment and Efficacy Evaluation: Once tumors are established, randomize the mice and begin treatment as described in the subcutaneous protocol. Monitor tumor growth via imaging and assess animal well-being.
-
Endpoint and Tissue Collection: At the study endpoint, euthanize the mice. Excise the pancreas and any metastatic lesions for weight measurement and further analysis (histology, flow cytometry for immune cell infiltration, Western blot).
Experimental Workflow
The following diagram outlines the general workflow for in vivo testing of a this compound derivative.
Caption: General workflow for in vivo efficacy testing of this compound derivatives.
Data Presentation
Quantitative data should be collected and presented in a clear, tabular format to allow for easy comparison between treatment groups. The following table is a representative example of how to present in vivo efficacy data for a PAK4 inhibitor.
Note: Specific in vivo efficacy data for the this compound derivative (compound 13) is not publicly available. The data presented below is representative of a potent PAK4 inhibitor (e.g., KPT-9274) in a subcutaneous pancreatic cancer xenograft model.
Table 1: In Vivo Efficacy of a Representative PAK4 Inhibitor in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | N/A | 1500 ± 150 | 0 | +2.5 ± 1.0 |
| PAK4 Inhibitor | 150 mg/kg, daily, p.o. | 600 ± 80 | 60 | -1.5 ± 0.8 |
| Gemcitabine | 50 mg/kg, twice weekly, i.p. | 900 ± 120 | 40 | -5.0 ± 1.5 |
| PAK4 Inhibitor + Gemcitabine | Combination | 300 ± 50 | 80 | -6.5 ± 2.0 |
SEM: Standard Error of the Mean p.o.: per os (by mouth) i.p.: intraperitoneal
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the in vivo evaluation of this compound derivatives as potential therapeutic agents for pancreatic cancer. By utilizing well-established animal models and robust experimental designs, researchers can effectively assess the antitumor efficacy and mechanism of action of this novel class of PAK4 inhibitors, paving the way for their further clinical development.
References
Application Notes and Protocols for the Formulation and Delivery of Benzofuropyridine Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuropyridine scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These activities include potential applications as cyclin-dependent kinase (CDK) inhibitors and multidrug resistance (MDR) modulators.[2] As with many novel chemical entities (NCEs), the successful preclinical evaluation of benzofuropyridine derivatives is highly dependent on the development of appropriate formulations that ensure adequate bioavailability and exposure in animal models.[3] This document provides detailed application notes and standardized protocols for the formulation and delivery of benzofuropyridine compounds for preclinical research, addressing common challenges such as poor aqueous solubility.
Data Presentation: Physicochemical Properties
Effective formulation development begins with a thorough understanding of the compound's physicochemical properties. The following table summarizes typical, albeit hypothetical, quantitative data for a representative benzofuropyridine compound (BFP-X). Researchers should generate analogous data for their specific compounds of interest.
| Property | Value | Method |
| Molecular Weight | 350.4 g/mol | LC-MS |
| LogP | 4.2 | Calculated (e.g., ChemDraw) |
| Aqueous Solubility (PBS, pH 7.4) | < 1 µg/mL | Shake-flask method |
| Solubility in DMSO | > 50 mg/mL | Visual Inspection |
| Solubility in PEG400 | 25 mg/mL | Visual Inspection |
| Solubility in Corn Oil | 5 mg/mL | Visual Inspection |
| Chemical Stability (t½ in PBS, 37°C) | > 48 hours | HPLC-UV |
| Microsomal Stability (t½, mouse) | 35 minutes | In vitro metabolic assay |
Experimental Protocols
Protocol 1: Solubility Assessment
Objective: To determine the solubility of a benzofuropyridine compound in various vehicles to select an appropriate formulation for in vivo studies.
Materials:
-
Benzofuropyridine compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Corn oil
-
Vials
-
Orbital shaker
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add an excess amount of the benzofuropyridine compound to a vial containing a known volume of the selected vehicle (e.g., 1 mL).
-
Cap the vials and place them on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile or methanol).
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each vehicle.
Protocol 2: Formulation Preparation for Oral Administration
Objective: To prepare a suitable formulation of a benzofuropyridine compound for oral gavage in preclinical animal models.
Option A: Suspension Formulation
This is a common and straightforward approach for water-insoluble compounds.[3]
Materials:
-
Benzofuropyridine compound
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water
-
Mortar and pestle or homogenizer
-
Graduated cylinder
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of the benzofuropyridine compound.
-
Add a small amount of the vehicle to the compound and triturate with a mortar and pestle to form a paste. This ensures proper wetting of the particles.[3]
-
Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration.
-
If necessary, use a homogenizer to reduce particle size and improve suspension uniformity.
-
Continuously stir the suspension during dosing to ensure homogeneity.
Option B: Solubilized Formulation (Co-solvent)
For compounds that are difficult to suspend or when a solution is preferred.[3]
Materials:
-
Benzofuropyridine compound
-
Vehicle: A mixture of PEG400, Tween 80, and water. A common ratio is 10:10:80 (v/v/v).
-
Vortex mixer or sonicator
Procedure:
-
Dissolve the benzofuropyridine compound in PEG400. Gentle heating or sonication may be required.
-
Add Tween 80 and vortex to mix thoroughly.
-
Slowly add the water while vortexing to form a clear solution.
-
Visually inspect the solution for any signs of precipitation.
Protocol 3: In Vivo Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a benzofuropyridine compound.
Materials:
-
Formulated benzofuropyridine compound (oral and intravenous preparations)
-
8-10 week old mice (e.g., C57BL/6)
-
Oral gavage needles
-
Syringes and needles for intravenous injection and blood collection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight prior to dosing, with free access to water.
-
Divide the mice into two groups: oral (p.o.) and intravenous (i.v.) administration.
-
For the oral group, administer the formulated compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
For the intravenous group, administer the compound via a tail vein injection at a lower dose (e.g., 1 mg/kg). The intravenous formulation should be a clear, sterile solution.
-
Collect blood samples (e.g., via saphenous vein) at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Extract the benzofuropyridine compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Determine the oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Signaling Pathway Diagram
Benzofuropyridine compounds have been investigated as potential CDK inhibitors. The following diagram illustrates a simplified CDK signaling pathway.
Caption: Simplified CDK signaling pathway and the inhibitory action of benzofuropyridine.
Experimental Workflow Diagram
The following diagram outlines the workflow for a preclinical bioavailability study.
Caption: Workflow for a preclinical oral bioavailability study.
Conclusion
The protocols and guidelines presented here offer a framework for the systematic formulation and in vivo evaluation of novel benzofuropyridine compounds. Given the limited aqueous solubility often associated with such heterocyclic structures, careful selection of formulation strategies is paramount for obtaining reliable and reproducible preclinical data. Researchers are encouraged to adapt these protocols to the specific physicochemical properties of their compounds of interest to advance their drug discovery efforts.
References
High-Throughput Screening of Novel Benzofuropyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of novel benzofuropyridine derivatives. Benzofuropyridines are a class of heterocyclic compounds that have shown significant potential in drug discovery, particularly as inhibitors of cyclin-dependent kinases (CDKs) and as modulators of multidrug resistance (MDR).[1] This guide outlines biochemical and cell-based screening strategies to identify and characterize promising lead compounds from a library of these derivatives.
Application Notes
Benzofuropyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their tricyclic framework provides a rigid core that can be functionalized to achieve high affinity and selectivity for specific protein targets. High-throughput screening is an essential tool for rapidly evaluating large libraries of these compounds to identify initial "hits" for further development.[2]
The selection of an appropriate HTS assay is critical and depends on the intended therapeutic target. Based on the known biological activities of benzofuropyridine derivatives, two primary screening approaches are recommended:
-
Biochemical Assays for Kinase Inhibition: Several benzofuropyridine derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are frequently dysregulated in cancer.[1] Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS of kinase inhibitors.[3]
-
Cell-Based Assays for Multidrug Resistance (MDR) Modulation: Some benzofuropyridines have been identified as modulators of multidrug resistance, a major challenge in cancer chemotherapy where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs.[4] A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.[5] Cell-based assays, such as the Calcein-AM efflux assay, are effective for identifying compounds that can reverse this resistance.[5][6]
Experimental Protocols
Biochemical Screening: Fluorescence Polarization (FP) Assay for CDK2 Inhibition
This protocol describes a competitive binding assay to identify benzofuropyridine derivatives that inhibit the interaction between CDK2/Cyclin A and a fluorescently labeled tracer.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme complex
-
Fluorescently labeled tracer (e.g., a high-affinity ATP competitive ligand conjugated to a fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Benzofuropyridine compound library (dissolved in 100% DMSO)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Prepare serial dilutions of the benzofuropyridine derivatives in 100% DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only for positive (maximum polarization) and negative (no enzyme) controls.
-
Enzyme and Tracer Preparation: Prepare a master mix of CDK2/Cyclin A and the fluorescent tracer in assay buffer. The final concentrations should be optimized to achieve a stable and robust assay window (typically, the enzyme concentration is at or below the Kd of the tracer).
-
Assay Reaction: Dispense 10 µL of the enzyme/tracer master mix into each well of the assay plate.
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (a known potent inhibitor) controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
-
Cell-Based Screening: Calcein-AM Efflux Assay for MDR Modulation
This protocol is designed to identify compounds that inhibit the function of P-glycoprotein (P-gp), a key ABC transporter involved in multidrug resistance.
Materials:
-
P-gp overexpressing cancer cell line (e.g., KB-V1) and its parental, drug-sensitive cell line (e.g., KB-3-1).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Calcein-AM (acetoxymethyl ester)
-
Benzofuropyridine compound library (dissolved in 100% DMSO)
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control
-
96-well, clear-bottom, black plates
-
Fluorescence plate reader or a flow cytometer
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare dilutions of the benzofuropyridine compounds in cell culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the culture medium from the wells and add the compound dilutions. Include wells with medium and DMSO as a negative control and wells with a known P-gp inhibitor as a positive control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25 µM.
-
Incubation: Incubate the plate at 37°C for another 30 minutes, protected from light.
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis:
-
Calculate the fold increase in calcein accumulation for each compound compared to the DMSO control.
-
Compounds that significantly increase intracellular fluorescence are considered potential MDR modulators.
-
Determine the EC₅₀ value (the concentration that results in 50% of the maximal calcein accumulation) for active compounds by performing a dose-response analysis.
-
Data Presentation
The quantitative data from the high-throughput screening campaigns should be summarized in clear and concise tables to facilitate the identification and prioritization of hit compounds.
Table 1: Representative HTS Data for CDK2 Inhibition by Benzofuropyridine Derivatives
| Compound ID | Benzofuropyridine Scaffold | Max Inhibition (%) | IC₅₀ (µM) |
| BFP-001 | 2-Phenyl-benzofuro[2,3-b]pyridine | 98.2 | 0.15 |
| BFP-002 | 4-Amino-benzofuro[3,2-c]pyridine | 95.5 | 0.89 |
| BFP-003 | 7-Chloro-benzofuro[2,3-b]pyridine | 89.1 | 2.3 |
| BFP-004 | 2-(4-Methoxyphenyl)-benzofuro[2,3-b]pyridine | 99.5 | 0.08 |
| BFP-005 | 6-Fluoro-benzofuro[3,2-c]pyridine | 75.3 | 5.1 |
| Control | Known CDK2 Inhibitor | 100 | 0.02 |
Table 2: Representative HTS Data for MDR Modulation by Benzofuropyridine Derivatives
| Compound ID | Benzofuropyridine Scaffold | Max Calcein Accumulation (Fold Increase) | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |
| BFP-101 | 3-Phenyl-benzofuro[2,3-c]pyridine | 15.3 | 0.5 | > 50 |
| BFP-102 | 6-Methoxy-benzofuro[3,2-b]pyridine | 12.8 | 1.2 | 25.7 |
| BFP-103 | 8-Methyl-benzofuro[2,3-c]pyridine | 9.5 | 3.8 | > 50 |
| BFP-104 | 3-(4-Chlorophenyl)-benzofuro[2,3-c]pyridine | 18.1 | 0.2 | 42.1 |
| BFP-105 | 5-Bromo-benzofuro[3,2-b]pyridine | 7.2 | 8.5 | 15.3 |
| Control | Verapamil | 20.5 | 0.1 | 35.0 |
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by benzofuropyridine derivatives.
Experimental Workflow Diagrams
The following diagrams illustrate the high-throughput screening workflows described in the protocols.
References
- 1. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Development of CXCR4 modulators by virtual HTS of a novel amide-sulfamide compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA-Encoded Library Screening Identifies CDK2-Targeting Lead Compounds with Favorable Drug-like Properties for Anticancer Development - HitGen OpenDEL™ [opendelcommunity.com]
Techniques for Measuring the Cellular Uptake of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine: Application Notes and Protocols
Introduction
The cellular uptake of a therapeutic compound is a critical determinant of its efficacy and a cornerstone of drug discovery and development. For novel heterocyclic compounds such as 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine, understanding the extent to which the molecule penetrates the cell membrane and accumulates intracellularly is paramount. This document provides detailed application notes and protocols for three primary methodologies to measure the cellular uptake of this small molecule: radiolabeling assays, fluorescence-based techniques, and mass spectrometry-based quantification. These methods offer a range of options from high-throughput screening to detailed mechanistic studies, catering to the diverse needs of researchers, scientists, and drug development professionals.
Application Notes
Overview of Key Techniques
1. Radiolabeling Assays: Radiolabeling is a traditional and highly sensitive method for quantifying drug uptake.[1] This technique involves synthesizing a radiolabeled version of this compound, typically with isotopes like ³H or ¹⁴C.[2][3][4] Cells are incubated with the radiolabeled compound, and after a specific time, the intracellular radioactivity is measured using a scintillation counter.[5] This method provides a direct and quantitative measure of the total compound associated with the cells. It is considered a gold standard for its accuracy and is often used to validate other uptake assays.[1]
2. Fluorescence-Based Assays: Fluorescence-based methods offer a versatile and often higher-throughput alternative to radiolabeling.[6] There are two main approaches:
-
Direct Fluorescence of a Labeled Compound: If a fluorescent derivative of this compound can be synthesized without significantly altering its properties, its uptake can be monitored using fluorescence microscopy, flow cytometry, or a microplate reader.[6][7] This allows for both qualitative visualization of subcellular localization and quantitative measurement of uptake.[6][8]
-
Fluorescent Biosensors: An indirect method involves using FRET-based ratiometric biosensors.[9] These sensors are genetically encoded proteins that change their fluorescence properties upon binding to the target compound, allowing for the measurement of intracellular drug concentrations in living cells with high spatiotemporal resolution.[9]
3. Mass Spectrometry-Based Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for quantifying the intracellular concentration of unlabeled small molecules.[7][10] This method involves incubating cells with this compound, followed by cell lysis and extraction of the intracellular contents.[7] The concentration of the compound in the cell lysate is then precisely measured by LC-MS/MS.[7] This technique is particularly valuable as it does not require modification of the compound of interest and can distinguish the parent compound from its metabolites.[10][11]
Data Presentation
Quantitative data from cellular uptake experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Data from a Radiolabeling Uptake Assay
| Concentration of Radiolabeled Compound (nM) | Incubation Time (min) | Intracellular Radioactivity (DPM/mg protein) | Calculated Intracellular Concentration (nM) |
| 10 | 5 | 15,234 ± 1,200 | 5.2 ± 0.4 |
| 10 | 15 | 35,678 ± 2,500 | 12.2 ± 0.9 |
| 10 | 30 | 58,912 ± 4,100 | 20.1 ± 1.4 |
| 50 | 5 | 75,432 ± 6,000 | 25.8 ± 2.1 |
| 50 | 15 | 180,123 ± 15,000 | 61.6 ± 5.1 |
| 50 | 30 | 295,432 ± 23,000 | 101.0 ± 7.9 |
DPM: Disintegrations Per Minute
Table 2: Example Data from a Fluorescence-Based Uptake Assay (Flow Cytometry)
| Compound Concentration (µM) | Treatment Duration (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Positive Cells (%) |
| 1 | 1 | 1,250 ± 90 | 65 ± 5 |
| 1 | 4 | 3,400 ± 250 | 88 ± 6 |
| 10 | 1 | 8,700 ± 600 | 95 ± 3 |
| 10 | 4 | 21,500 ± 1,500 | 99 ± 1 |
Table 3: Example Data from LC-MS/MS Quantification
| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (ng/mg protein) | Molar Intracellular Concentration (µM) |
| 5 | 2 | 12.5 ± 1.1 | 2.1 ± 0.2 |
| 5 | 6 | 28.3 ± 2.5 | 4.8 ± 0.4 |
| 20 | 2 | 55.1 ± 4.9 | 9.3 ± 0.8 |
| 20 | 6 | 130.2 ± 11.5 | 22.0 ± 1.9 |
Experimental Protocols
Protocol 1: Radiolabeling Uptake Assay
This protocol describes the measurement of cellular uptake using a radiolabeled version of this compound.
Materials:
-
Radiolabeled this compound (e.g., ³H-labeled)
-
Adherent cells (e.g., HeLa, HEK293)
-
24-well or 96-well cell culture plates
-
Complete cell culture medium
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 1% SDS or Solvable®)
-
Scintillation cocktail
-
Scintillation counter
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells into a 24-well or 96-well plate at an appropriate density and incubate until they reach near confluence.[5]
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.
-
Pre-incubation: Add fresh assay buffer to each well and pre-incubate the plate at 37°C for 30 minutes. To determine non-specific uptake, add a high concentration of a known inhibitor or unlabeled compound to a subset of wells.[5]
-
Initiate Uptake: Initiate the uptake by adding the radiolabeled this compound to each well to achieve the desired final concentration.[5]
-
Incubation: Incubate the plate for a predetermined time interval (e.g., 5, 15, 30 minutes) at 37°C with gentle agitation.[5]
-
Terminate Uptake: Stop the incubation by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS to remove extracellular compound.[5]
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubate for at least 30 minutes.[5]
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]
-
Protein Quantification: In a parallel set of wells treated identically but without the radiolabeled compound, determine the protein concentration using a BCA assay for normalization.[5]
-
Data Analysis: Subtract the non-specific uptake from the total uptake to get the specific uptake. Normalize the radioactivity (DPM) to the protein content (mg) of the cells.
Protocol 2: Fluorescence-Based Uptake Assay using a Fluorescent Derivative
This protocol outlines the measurement of cellular uptake using a fluorescently labeled version of this compound and analysis by fluorescence microscopy.
Materials:
-
Fluorescently labeled this compound
-
Cells grown on glass coverslips in a multi-well plate
-
Complete cell culture medium
-
Ice-cold PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Antifade mounting medium
-
Fluorescence microscope (confocal or widefield)
-
Image analysis software (e.g., ImageJ, CellProfiler)
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with the fluorescently labeled compound at various concentrations and for different durations.[7]
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove the extracellular fluorescent compound.[7]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[7]
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.[7]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore.[7]
-
Image Analysis: Analyze the captured images to observe the subcellular localization of the fluorescent signal. For semi-quantitative analysis, measure the mean fluorescence intensity per cell or within specific cellular compartments using image analysis software.[7]
Protocol 3: LC-MS/MS-Based Quantification of Intracellular Compound
This protocol details the quantitative analysis of unlabeled this compound in cells using LC-MS/MS.
Materials:
-
This compound
-
Cells cultured in multi-well plates
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis/Extraction solvent (e.g., methanol/water mixture)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Internal standard (a structurally similar compound)
-
BCA protein assay kit
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and incubate until the desired confluency is reached. Treat the cells with this compound at various concentrations and for different time points.[7]
-
Sample Preparation: a. After treatment, wash the cells three times with ice-cold PBS to remove any extracellular compound.[7] b. Lyse the cells by adding a cold lysis/extraction solvent containing an internal standard.[7] c. Scrape the cells and collect the cell lysate. d. To determine the protein concentration for normalization, lyse a parallel set of untreated cells and perform a BCA assay.[7]
-
Protein Precipitation: a. Add a protein precipitation solvent (e.g., acetonitrile) to the cell lysate.[7] b. Vortex the samples and incubate at -20°C for at least 20 minutes.[7] c. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[7] d. Carefully transfer the supernatant to new tubes for analysis.[7]
-
LC-MS/MS Analysis: a. Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and the internal standard. This includes optimizing chromatographic separation and mass spectrometer parameters. b. Analyze the prepared samples using the developed LC-MS/MS method.
-
Data Analysis and Quantification: a. Process the raw data to obtain the peak areas for the analyte and the internal standard. b. Generate a standard curve using known concentrations of the compound. c. Calculate the concentration of this compound in the cell lysates and normalize it to the protein amount to get the intracellular concentration (e.g., in ng/mg protein).[7]
Visualizations
The following diagrams illustrate the experimental workflows for the described techniques.
Caption: Workflow for Radiolabeling Cellular Uptake Assay.
Caption: Workflow for Fluorescence Microscopy-Based Uptake Assay.
Caption: Workflow for LC-MS/MS-Based Cellular Uptake Quantification.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaron.com [pharmaron.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Derivatives in Cancer Cell Lines: A Detailed Overview
Application Notes
The 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine scaffold has emerged as a promising heterocyclic system in the development of novel anticancer agents. Recent research has identified derivatives of this core structure as potent inhibitors of p21-activated kinase 4 (PAK4), a key regulator of malignancy. While the primary focus of published studies has been on pancreatic cancer, the established mechanism of action suggests potential for broader applications across various cancer types where PAK4 is overexpressed.
Initial studies have demonstrated significant in vitro efficacy of a lead compound, designated as compound 13 , against human and murine pancreatic cancer cell lines.[1][2] The compound was also evaluated against the U-2 OS osteosarcoma cell line, although it showed less potency compared to its effect on pancreatic cancer cells.[1] This suggests a degree of selectivity, which is a desirable characteristic in targeted cancer therapy.
The therapeutic potential of this scaffold is underscored by its allosteric inhibition of PAK4, a non-ATP competitive mechanism of action.[1][2] This can offer advantages over traditional ATP-competitive inhibitors, including higher selectivity and potentially a different resistance profile. Given that PAK4 overexpression is implicated in a variety of other malignancies, including ovarian, breast, and gastric cancers, it is conceivable that this compound derivatives could be effective in these contexts.[1]
While direct experimental evidence for the efficacy of this compound in other cancer cell lines is still forthcoming, the activity of structurally related fused pyridine systems provides a rationale for expanded screening. For instance, derivatives of thieno[2,3-b]pyridine and benzofuro[2,3-b]pyridine have demonstrated cytotoxic activity against a range of cancer cell lines, including those of the breast, liver, cervix, and nervous system.[3][4] This supports the hypothesis that the broader benzofuro- and thienopyridine structural class has significant potential in oncology.
Future research should, therefore, focus on screening this compound derivatives against a diverse panel of cancer cell lines to explore the full spectrum of their anticancer activity. Mechanistic studies to confirm PAK4 inhibition and to investigate downstream effects on cell proliferation, apoptosis, and cell cycle progression in new cancer models will be crucial for advancing these compounds in preclinical development.
Quantitative Data Summary
The following table summarizes the reported in vitro anti-proliferative activity of this compound derivatives in various cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (μmol/L) | Reference |
| Compound 13 | MIA PaCa-2 | Pancreatic Cancer | 0.38 | [1][2] |
| Compound 13 | Pan02 | Pancreatic Cancer (murine) | 0.50 | [1][2] |
| Compound 6 | MIA PaCa-2 | Pancreatic Cancer | ~2.0 | [1] |
| Compound 6 | U-2 OS | Osteosarcoma | ~2.0 | [1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from the methodology used to evaluate the anti-proliferative effects of this compound derivatives in pancreatic cancer cell lines.[1]
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, Pan02)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for PAK4 and Phospho-PAK4
This protocol is designed to assess the effect of the compound on the expression and phosphorylation of its target, PAK4.
Objective: To determine if the compound inhibits PAK4 activity by measuring the levels of total PAK4 and its phosphorylated form.
Materials:
-
Cancer cells treated with the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PAK4, anti-phospho-PAK4)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Western blot imaging system
Procedure:
-
Treat cells with the this compound derivative at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PAK4 and phospho-PAK4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
Visualizations
Signaling Pathway
Caption: PAK4 signaling pathway and its inhibition.
Experimental Workflow
Caption: General workflow for in vitro evaluation.
References
- 1. Design, synthesis and pharmacological evaluation of this compound derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity Oriented Strategy (DOS) for the Efficient Synthesis of Benzofuro[2,3-b]pyridine Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodologies for Assessing the Anti-Metastatic Potential of PAK4 Inhibitors
Introduction
P21-activated kinase 4 (PAK4), a serine/threonine kinase, is a critical signaling node frequently overexpressed in various human cancers, including breast, lung, pancreatic, and ovarian cancers.[1][2][3] Its upregulation is often correlated with poor prognosis, larger tumor size, and lymph node metastasis.[4] PAK4 plays a pivotal role in orchestrating a wide range of cellular processes that are hallmarks of cancer progression, such as proliferation, survival, cytoskeletal organization, and, crucially, cell motility and invasion.[3][5][6] As a downstream effector of the Rho GTPase Cdc42, PAK4 influences multiple signaling pathways that drive the metastatic cascade.[5][7] Consequently, PAK4 has emerged as a promising therapeutic target, and the development of specific PAK4 inhibitors is an active area of cancer research.
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the anti-metastatic potential of novel PAK4 inhibitors. The protocols cover key in vitro and in vivo assays designed to evaluate the impact of these inhibitors on cell migration, invasion, and adhesion—fundamental processes in cancer metastasis.
Part 1: PAK4 Signaling in Cancer Metastasis
PAK4 promotes cancer metastasis through the activation of several downstream signaling pathways that regulate cytoskeletal dynamics and cell adhesion.[7] Pharmacological inhibition of PAK4 is known to attenuate the migration and invasion of cancer cells.[1][6] Key pathways include:
-
PAK4/LIMK1/Cofilin Pathway: PAK4 phosphorylates and activates LIM domain kinase 1 (LIMK1).[1][6] Activated LIMK1 then phosphorylates and inactivates Cofilin, an actin-depolymerizing factor. This inactivation leads to the stabilization of actin filaments, promoting the formation of invasive structures like filopodia and lamellipodia, which are essential for cell migration.[6][7]
-
PI3K/AKT Pathway: PAK4 can activate the PI3K/AKT signaling cascade, a central pathway that promotes cell survival, proliferation, and motility.[4] This activation can be both kinase-dependent and -independent.[4]
-
WNT/β-catenin Pathway: PAK4 can directly bind to and phosphorylate β-catenin, promoting its nuclear translocation and subsequent activation of target genes involved in cell proliferation and epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][6]
Part 2: In Vitro Methodologies for Assessing Anti-Metastatic Potential
In vitro assays are fundamental for the initial screening and characterization of PAK4 inhibitors. They provide quantitative data on specific cellular functions related to metastasis.
Cell Migration Assays
A. Wound Healing (Scratch) Assay Protocol
This assay measures collective cell migration.[8]
-
Materials:
-
Cancer cells of interest (e.g., MDA-MB-231, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell-scratch insert
-
PAK4 inhibitor and vehicle control (e.g., DMSO)
-
Microscope with a camera
-
-
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow to form a confluent monolayer (90-100%).
-
Serum Starvation (Optional): To minimize proliferation, replace the medium with a low-serum (e.g., 1% FBS) or serum-free medium and incubate for 12-24 hours.
-
Creating the "Wound": Gently and steadily scratch the monolayer with a sterile 200 µL pipette tip to create a uniform, cell-free gap.[8] Alternatively, use a culture insert to create a more consistent gap.
-
Washing: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[8]
-
Treatment: Add fresh low-serum medium containing the PAK4 inhibitor at various concentrations or the vehicle control.
-
Imaging: Immediately capture images of the scratch at multiple defined points (T=0). Place the plate in a 37°C, 5% CO₂ incubator.
-
Time-Course Imaging: Acquire images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the cell-free area at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 area.
-
% Wound Closure = [(Area_initial - Area_final) / Area_initial] x 100
-
-
B. Transwell Migration (Boyden Chamber) Assay Protocol
This assay assesses the chemotactic migration of individual cells through a microporous membrane.[9][10][11][12]
-
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size for most cancer cells) for 24-well plates
-
Cancer cells
-
Serum-free medium
-
Chemoattractant: Complete medium with 10% FBS
-
PAK4 inhibitor and vehicle control
-
Cotton swabs, methanol (for fixing), and crystal violet stain (for staining)
-
-
Protocol:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells for 18-24 hours to enhance their response to the chemoattractant.[9]
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600-700 µL of chemoattractant medium to the lower chamber.
-
Cell Seeding: Harvest the serum-starved cells via trypsinization. Resuspend them in serum-free medium containing the desired concentrations of the PAK4 inhibitor or vehicle. Seed 5 x 10⁴ to 1 x 10⁵ cells in 100-200 µL into the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for a period determined by the cell type's migratory speed (typically 12-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the cells and medium from the inside (top surface) of the insert membrane.
-
Fixing and Staining: Fix the migrated cells on the bottom surface of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells by placing the insert in a 0.5% crystal violet solution for 15-20 minutes.
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Data Analysis: Count the number of stained, migrated cells in several representative fields of view under a microscope. The average cell count per field is used for comparison across different treatment groups.
-
Cell Invasion Assay Protocol
This assay is a modification of the Transwell migration assay and measures the ability of cells to degrade and move through an extracellular matrix (ECM) barrier.[9][10][11][12]
-
Materials:
-
Same as Transwell Migration Assay, plus:
-
Matrigel® or a similar basement membrane extract
-
Chilled, serum-free medium and chilled pipette tips
-
-
Protocol:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute it with chilled serum-free medium (e.g., to 200-300 µg/mL).[11] Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.
-
Gelling: Incubate the plate at 37°C for at least 2-4 hours to allow the Matrigel to solidify into a gel.[11]
-
Assay Procedure: The remainder of the protocol is identical to the Transwell Migration Assay (steps 1-8). Note that the incubation time may need to be longer (e.g., 24-48 hours) to allow for matrix degradation and invasion.
-
Cell Adhesion Assay Protocol
This assay quantifies the ability of cells to attach to an ECM-coated surface, a crucial step in the formation of secondary tumors.[13][14][15][16]
-
Materials:
-
96-well tissue culture plate
-
ECM proteins (e.g., Fibronectin, Collagen I, Laminin)
-
PBS and BSA (Bovine Serum Albumin)
-
PAK4 inhibitor and vehicle control
-
Crystal violet stain and solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
-
-
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL Fibronectin in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS. Block non-specific binding by adding a 1% BSA solution in PBS and incubating for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Treatment: Pre-incubate the cells with the PAK4 inhibitor or vehicle control for 30-60 minutes at 37°C.
-
Seeding: Aspirate the blocking solution from the coated plate. Seed 2-5 x 10⁴ treated cells per well and incubate for a short period (e.g., 30-90 minutes) at 37°C to allow for adhesion.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification:
-
Fix the remaining adherent cells with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 10 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain by adding 100 µL of a solubilization buffer to each well.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
-
-
Summary of In Vitro Quantitative Data
The following table presents example data illustrating the potential effects of a hypothetical PAK4 inhibitor on metastatic phenotypes in vitro.
| Assay Type | Cell Line | Vehicle Control (DMSO) | PAK4 Inhibitor (1 µM) | Endpoint Measured |
| Wound Healing | MDA-MB-231 | 85% ± 5% | 25% ± 4% | % Wound Closure at 24h |
| Transwell Migration | A549 | 210 ± 20 cells/field | 45 ± 8 cells/field | Number of Migrated Cells |
| Transwell Invasion | HT-1080 | 150 ± 15 cells/field | 30 ± 6 cells/field | Number of Invaded Cells |
| Adhesion Assay | B16-F10 | 100% (Normalized) | 60% ± 7% | % Adherent Cells |
Part 3: In Vivo Methodologies for Assessing Anti-Metastatic Potential
In vivo models are essential for validating the therapeutic efficacy of PAK4 inhibitors in a complex biological system. The experimental lung metastasis model is a widely used and robust method.[5]
Experimental Lung Metastasis Model Protocol
This model assesses the ability of cancer cells to colonize and form tumors in the lungs following injection into the bloodstream.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Metastatic cancer cells (e.g., A549 lung cancer, B16-BL6 melanoma)[5]
-
Sterile PBS, syringes, and needles
-
PAK4 inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Bouin's fixative or India ink for lung visualization
-
-
Protocol:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.
-
Cell Preparation: Culture and harvest cancer cells. Wash and resuspend the cells in sterile, serum-free PBS at a concentration of approximately 1-5 x 10⁶ cells/mL. Ensure a single-cell suspension.
-
Tumor Cell Inoculation: Inject 100-200 µL of the cell suspension (0.1-1 x 10⁶ cells) into the lateral tail vein of each mouse.
-
Randomization and Treatment: Randomly assign the mice to treatment groups (e.g., n=8-10 mice per group), such as Vehicle Control and PAK4 Inhibitor. Begin treatment 24 hours after cell injection to primarily assess the colonization phase of metastasis.[5] Administer the drug daily (or as per its pharmacokinetic profile) for the duration of the study.
-
Monitoring: Monitor the mice daily for clinical signs of distress and measure body weight 2-3 times per week.
-
Study Termination: After a predetermined period (e.g., 3-4 weeks), euthanize the mice.
-
Organ Harvest and Analysis:
-
Carefully excise the lungs.
-
Perfuse the lungs with India ink via the trachea to inflate them. The white tumor nodules will stand out against the black, carbon-filled lung tissue.
-
Alternatively, fix the lungs in Bouin's solution, which turns the tumor nodules yellow against a pale background.
-
-
Data Analysis: Count the number of visible metastatic nodules on the lung surface for each mouse. For more detailed analysis, lungs can be fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) to quantify tumor burden histologically.
-
Summary of In Vivo Quantitative Data
The following table provides example data from an experimental lung metastasis study.
| Animal Model | Cell Line | Treatment Group | N | Mean Lung Metastases (± SEM) | % Inhibition of Metastasis |
| BALB/c Nude | A549 | Vehicle Control | 10 | 125 ± 18 | - |
| BALB/c Nude | A549 | PAK4 Inhibitor (50 mg/kg) | 10 | 25 ± 7 | 80% |
| C57BL/6 | B16-BL6 | Vehicle Control | 10 | 150 ± 22 | - |
| C57BL/6 | B16-BL6 | PAK4 Inhibitor (50 mg/kg) | 10 | 12 ± 4 | 92% |
References
- 1. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 7. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Adhesion Assay [bio-protocol.org]
- 14. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional assessment of migration and adhesion to quantify cancer cell aggression - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01351D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common problems and solutions in the synthesis of fused heterocyclic compounds
Technical Support Center: Synthesis of Fused Heterocyclic Compounds
Welcome to the technical support center for the synthesis of fused heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual workflows to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of fused heterocyclic compounds, presented in a question-and-answer format.
Issue 1: Low Yield in Cyclization Reactions
Q1: I am consistently obtaining low yields in my fused heterocycle synthesis, specifically in a Pictet-Spengler reaction. What are the common causes and how can I improve the yield?
A1: Low yields in the Pictet-Spengler reaction are a frequent problem.[1][2] The primary causes often revolve around the reaction conditions and the stability of intermediates. Here are several factors to investigate:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. The reaction is typically catalyzed by Brønsted or Lewis acids.[1][3] If you are using a standard acid like HCl or TFA and observing low yields, consider screening other acids. For some substrates, milder conditions are beneficial, while others may require stronger acids.[1]
-
Reaction Temperature: Temperature plays a significant role. While traditionally these reactions are run at elevated temperatures, some modern methods advocate for milder conditions to prevent side reactions.[4] Systematically screen temperatures from room temperature to reflux to find the optimal condition for your specific substrates.
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the iminium ion intermediate and the subsequent cyclization.[1] While protic solvents are common, aprotic solvents have been shown to improve yields in some cases.[1] Consider screening a range of solvents with varying properties.
-
Substrate Reactivity: The electronic properties of both the β-arylethylamine and the aldehyde/ketone are crucial. Electron-donating groups on the aryl ring of the amine will increase its nucleophilicity and facilitate the electrophilic aromatic substitution step.[1] Conversely, electron-withdrawing groups can hinder the reaction.
-
Water Scavenging: The initial condensation step to form the iminium ion generates water.[5] In some cases, the presence of water can lead to side reactions or inhibit the catalyst. Using a Dean-Stark trap or adding molecular sieves can be beneficial.
Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction:
Caption: Troubleshooting workflow for low yield in Pictet-Spengler reactions.
Issue 2: Formation of Side Products in Bischler-Napieralski Reactions
Q2: My Bischler-Napieralski reaction is producing a significant amount of a styrene-like byproduct. How can I suppress this side reaction?
A2: The formation of styrene derivatives is a known side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter type reaction of the nitrilium ion intermediate.[6] Here’s how you can address this issue:
-
Milder Reaction Conditions: High temperatures can promote the retro-Ritter reaction.[6] Employing milder dehydrating agents and lower reaction temperatures can significantly reduce the formation of this byproduct. For instance, using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often allows the reaction to proceed at or below room temperature.[4]
-
Choice of Dehydrating Agent: While strong dehydrating agents like P₂O₅ or POCl₃ are effective for the cyclization, they can also promote side reactions.[6][7] Consider using alternative reagents that allow for milder conditions.
-
Solvent Effects: The use of a nitrile solvent that corresponds to the eliminated nitrile in the retro-Ritter side reaction can shift the equilibrium away from the byproduct and favor the desired cyclization.[6]
Table 1: Common Dehydrating Agents for Bischler-Napieralski Reaction and Associated Conditions
| Dehydrating Agent | Typical Reaction Temperature | Common Side Reactions | Mitigation Strategies |
| POCl₃ | Reflux | Styrene formation, charring | Use of a co-solvent like toluene, careful temperature control. |
| P₂O₅ in refluxing POCl₃ | High (reflux) | Significant side product formation | Reserved for unreactive substrates. |
| Tf₂O with 2-chloropyridine | 0 °C to room temperature | Minimal | Ideal for sensitive substrates.[4] |
| Polyphosphoric Acid (PPA) | 100-150 °C | Dehydration, polymerization | Use with caution, ensure homogenous mixing. |
Issue 3: Failed Fischer Indole Synthesis
Q3: My Fischer indole synthesis is failing, and I am not observing any product formation. What are the likely reasons for this failure?
A3: The Fischer indole synthesis, while widely used, can fail for several reasons, often related to the stability of key intermediates.[8]
-
Substituent Effects: The electronic nature of substituents on the phenylhydrazine can significantly impact the reaction. Electron-donating groups can sometimes over-stabilize the intermediate, leading to cleavage of the N-N bond rather than the desired[9][9]-sigmatropic rearrangement.[8] This can divert the reaction from the productive pathway.
-
Steric Hindrance: Bulky substituents near the reaction centers can sterically hinder the necessary conformational changes for the[9][9]-sigmatropic rearrangement, leading to reaction failure.[10]
-
Acid Catalyst Choice: The selection of the acid catalyst is crucial.[10] While Brønsted acids are common, Lewis acids like ZnCl₂ can be more effective for certain substrates, particularly those prone to N-N bond cleavage under protic acid conditions.[8]
-
Formation of Isomeric Products: With unsymmetrical ketones, the formation of two different regioisomers is possible. In some cases, one pathway may be favored, while the other leads to decomposition products.[11]
Logical Decision Tree for a Failed Fischer Indole Synthesis:
Caption: Decision tree for troubleshooting a failed Fischer indole synthesis.
Issue 4: Purification Challenges
Q4: I am struggling to purify my fused heterocyclic product. Column chromatography is not giving good separation. What are some alternative purification strategies?
A4: Fused heterocyclic compounds can be challenging to purify due to their polarity, potential for aggregation, and sometimes similar retention factors to byproducts.[12][13] If standard silica gel chromatography is failing, consider these options:
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Can be effective for basic compounds that may interact too strongly with acidic silica gel.
-
Reverse-phase silica (C18): Useful for separating compounds based on hydrophobicity. Elution is typically with polar solvents like water/acetonitrile or water/methanol mixtures.
-
-
Crystallization: If your compound is a solid, crystallization is an excellent method for obtaining highly pure material. Screen a variety of solvent systems to induce crystallization.
-
Acid-Base Extraction: If your product has a basic nitrogen atom, you can often purify it by dissolving the crude mixture in an organic solvent, extracting with a dilute aqueous acid to move the product into the aqueous phase, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer and re-extracting your product back into an organic solvent.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can provide excellent resolution.
Experimental Protocols
Protocol 1: General Procedure for a Pictet-Spengler Reaction
This protocol provides a general methodology for the synthesis of a tetrahydro-β-carboline.
-
Reactant Preparation: To a solution of tryptamine (1.0 eq.) in a suitable solvent (e.g., toluene, 0.1 M), add the desired aldehyde (1.1 eq.).
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Bischler-Napieralski Reaction under Mild Conditions
This protocol describes a milder approach to the synthesis of a 3,4-dihydroisoquinoline.[14]
-
Reactant Preparation: Dissolve the β-phenethylamide (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) and cool the solution to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Add 2-chloropyridine (1.5 eq.) followed by the dropwise addition of triflic anhydride (1.2 eq.).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling for Fused Heterocycle Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex fused heterocycles.[15][16] However, they come with their own set of challenges.
Q5: I am attempting a Suzuki coupling to add an aryl group to my fused heterocycle, but the reaction is not working. What should I troubleshoot?
A5: Failure in Suzuki coupling can be due to several factors related to the catalyst, reagents, or reaction conditions.[17]
-
Catalyst System: The choice of palladium source and ligand is critical. For heteroaryl halides, specialized ligands are often required to achieve good results. Consider screening a variety of phosphine-based ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[16]
-
Base: The choice and strength of the base are crucial for the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is substrate-dependent.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio can affect the solubility of the reagents and the reaction rate.
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Ensure that the reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
Table 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Ensure proper degassing; use a fresh palladium source and ligand. |
| Incorrect base or solvent | Screen a variety of bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems. | |
| Low Yield | Poor ligand choice | Screen a panel of ligands suitable for your substrate class.[16] |
| Incomplete transmetalation | Use a stronger base or a more reactive boronic acid/ester. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Protodeboronation | Presence of water and strong base | Use an anhydrous base or minimize the amount of water in the solvent system. |
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. airo.co.in [airo.co.in]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiveable.me [fiveable.me]
Purification challenges and strategies for pyridine-containing molecules
Technical Support Center: Purification of Pyridine-Containing Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyridine-containing molecules.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Chromatographic Peak Tailing
Q1: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?
A: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of the silica stationary phase.[1] This leads to undesirable secondary interactions and results in broad, asymmetrical peaks. Other contributing factors can include column overload, physical issues with the column or system (e.g., voids, dead volume), and a mismatch between the sample solvent and the mobile phase.[1]
Q2: How can I eliminate or reduce peak tailing for my pyridine compounds?
A: A systematic approach involving modifications to the mobile phase and stationary phase can significantly improve peak shape.
-
Mobile Phase Modification: The most common strategy is to add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to the eluent (typically 0.1-1%). This additive preferentially interacts with the acidic silanol sites, minimizing their interaction with your target compound.[2]
-
pH Adjustment: For reverse-phase chromatography, adjusting the mobile phase pH can help. At a low pH (around 2.5-3.0), residual silanols are protonated, reducing their interaction with the basic pyridine.[1] At a high pH (>8), the pyridine is neutral, which can also lead to better peak shape, but this requires a pH-stable column.[1]
-
Stationary Phase Selection: If peak tailing persists, consider using an alternative stationary phase. End-capped silica columns have fewer free silanol groups.[1] Alternatively, alumina or polymer-based columns can be effective for the purification of basic compounds.[1]
Experimental Protocol: Mitigating Peak Tailing in Normal Phase Chromatography
-
Prepare the Eluent: To a standard eluent system (e.g., ethyl acetate/hexanes), add 0.5% (v/v) triethylamine.
-
Equilibrate the Column: Thoroughly equilibrate the silica gel column with the modified eluent before loading the sample.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a weak solvent.
-
Elution: Run the chromatography as usual, collecting fractions and monitoring by TLC.
Logical Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: Difficulty Removing Pyridine Solvent or Byproducts
Q3: I've used pyridine as a solvent and am struggling to remove the final traces. What are the best methods?
A: Removing residual pyridine can be challenging due to its high boiling point and basicity. Several techniques can be employed:
-
Azeotropic Distillation: Co-evaporation with a solvent that forms a lower-boiling azeotrope with pyridine is effective. Toluene is a common choice.[3] Add toluene to the crude product and evaporate under reduced pressure. Repeat this process several times.
-
Acidic Wash (Liquid-Liquid Extraction): This is a highly effective method. Dissolve your product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl or a saturated aqueous solution of copper sulfate).[2][3] The pyridine will be protonated to form a water-soluble salt (pyridinium chloride or a copper complex) and partition into the aqueous layer.[3]
-
High Vacuum: For small, stubborn traces, leaving the sample under high vacuum for an extended period can be effective.[3]
Q4: My reaction byproducts have very similar polarity to my desired pyridine-containing molecule, making chromatographic separation difficult. What can I do?
A: When standard chromatography fails, consider orthogonal purification strategies that exploit different properties of the molecules.[4][5]
-
Acid-Base Extraction: If your product's basicity differs significantly from the impurities, an acid-base extraction can be a powerful purification step prior to chromatography.[2]
-
Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity, as it relies on differences in solubility and crystal lattice formation.[2]
-
Alternative Chromatographic Modes:
Experimental Protocol: Acid Wash for Pyridine Removal
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Repeat the wash 2-3 times.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash with brine (saturated aqueous NaCl) to remove excess water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Workflow for Purification Strategy Selection
References
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing a Pictet-Spengler type reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Imine Formation: The initial condensation between 2-(1-benzofuran-2-yl)ethan-1-amine and the aldehyde may be inefficient. | - Ensure anhydrous reaction conditions for imine formation. Acetonitrile is a suitable solvent. - Reflux the mixture of the amine and aldehyde for at least one hour to drive the reaction to completion.[1][2] |
| 2. Ineffective Cyclization Catalyst: The acid catalyst may not be strong enough or suitable for the substrate. | - A mixture of glacial acetic acid and concentrated hydrochloric acid has proven effective for the cyclization of related furo[3,2-c]pyridines.[1] - While TsOH has been used in some Pictet-Spengler reactions, it was found to be inefficient in similar systems.[1] | |
| 3. Unfavorable Reaction Temperature: The temperature for the cyclization step may be too low for the reaction to proceed at a reasonable rate. | - Increasing the reaction temperature to around 70°C can significantly improve the rate of cyclization and overall yield.[1] | |
| Significant Side Product Formation (e.g., 1,4-diketone) | 1. Acid-Catalyzed Hydrolysis of the Furan Ring: The benzofuran ring, particularly under strong acidic conditions and elevated temperatures, can be susceptible to hydrolysis, leading to the formation of a 1,4-diketone byproduct.[1][2] | - Carefully control the reaction time and temperature. Prolonged reaction times at high temperatures can promote hydrolysis. - Optimize the amount of acid catalyst used. Excess acid can increase the rate of side reactions. |
| 2. Tarring and Decomposition: The starting materials or product may be unstable under the reaction conditions, especially with electron-rich or acid-sensitive aldehydes. | - When using aldehydes prone to polymerization or decomposition in acidic media, consider a lower reaction temperature and shorter reaction time. - In cases of significant tarring, purification of the intermediate imine before proceeding to the cyclization step may be beneficial.[1] | |
| Difficulty in Product Isolation and Purification | 1. Product Formed as a Salt: The basic nitrogen in the pyridine ring will be protonated by the acid catalyst, forming a salt that may be soluble in the aqueous phase during workup. | - After the reaction, neutralize the mixture with a base such as aqueous sodium hydroxide and stir overnight to ensure complete conversion of the product salt to the free base.[1] |
| 2. Emulsion Formation During Extraction: The presence of polar starting materials and byproducts can lead to the formation of emulsions during aqueous workup. | - Use a brine wash to help break up emulsions. - Centrifugation can also be an effective method for separating the layers. | |
| 3. Tailing on Silica Gel Chromatography: The basic nature of the pyridine product can cause tailing on standard silica gel. | - Add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent to improve peak shape.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound with a good yield?
A1: A highly effective method is a semi-one-pot synthesis based on the Pictet-Spengler reaction.[1][4] This involves two main steps:
-
Imine Formation: Condensation of 2-(1-benzofuran-2-yl)ethan-1-amine with a suitable aldehyde.
-
Cyclization: Acid-catalyzed intramolecular cyclization of the resulting imine to form the tetrahydrobenzofuro[2,3-c]pyridine core.
Q2: How does the choice of aldehyde affect the reaction yield?
A2: The electronic properties of the aldehyde play a crucial role. In related syntheses of tetrahydrofuro[3,2-c]pyridines, aromatic aldehydes with electron-donating groups generally provide higher yields than those with electron-withdrawing groups.[1][2] Strong electron-withdrawing groups can deactivate the imine for the electrophilic aromatic substitution step of the cyclization.
Q3: What are the optimal reaction conditions for the cyclization step?
A3: Based on studies of analogous furo[3,2-c]pyridine systems, a mixture of glacial acetic acid and concentrated hydrochloric acid at an elevated temperature (e.g., 70°C) for several hours (e.g., 5 hours) has been shown to provide good yields.[1]
Q4: Can this synthesis be performed as a one-pot reaction?
A4: Yes, a semi-one-pot procedure is highly efficient. This involves forming the imine in a solvent like acetonitrile, removing the solvent, and then adding the acid catalyst to the crude imine to initiate cyclization.[1][5]
Q5: What are some common purification techniques for the final product?
A5: After an aqueous workup with basification to form the free base, the product can be purified by column chromatography on silica gel.[5] To prevent tailing due to the basicity of the pyridine nitrogen, it is advisable to use an eluent system containing a small amount of a base like triethylamine.[3]
Data Presentation: Optimization of Reaction Conditions for a Model System
The following table summarizes the optimization of reaction conditions for the synthesis of a closely related analog, 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. These data provide a valuable starting point for optimizing the synthesis of this compound.
| Entry | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | HCl (2) | CH₃CN | 50 | 1 | 26 |
| 2 | HCl (2) | CH₃CN | 50 | 24 | 55 |
| 3 | TsOH (2) | Toluene | 70 | 24 | 0 |
| 4 | AcOH/HCl | AcOH/HCl | RT | 1 | 18 |
| 5 | AcOH/HCl | AcOH/HCl | RT | 48 | 61 |
| 6 | AcOH/HCl | AcOH/HCl | 70 | 3.5 | 62 |
| 7 | AcOH/HCl | AcOH/HCl | 70 | 5 | 67 |
Data adapted from the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.[1]
Experimental Protocols
Detailed Methodology for the Semi-One-Pot Synthesis of 4-Aryl-1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridines
This protocol is adapted from the successful synthesis of related furo[3,2-c]pyridine analogs.[1][5]
Step 1: Imine Formation
-
To a solution of the desired aromatic aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(1-benzofuran-2-yl)ethan-1-amine (1.0 mmol).
-
Heat the reaction mixture at reflux (approximately 82°C) for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Once complete, concentrate the reaction mixture to dryness under reduced pressure to obtain the crude imine.
Step 2: Pictet-Spengler Cyclization
-
To the crude imine, add glacial acetic acid (750 µL) followed by the portion-wise addition of concentrated hydrochloric acid (500 µL).
-
Stir the reaction mixture at 70°C for 5 hours, monitoring the progress by TLC.
-
After cooling to room temperature, carefully add a saturated aqueous solution of sodium hydroxide (NaOH) and stir the mixture overnight.
-
Collect any precipitate by filtration. Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (3 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Combine the crude product with any precipitate formed and purify by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, potentially with 1% triethylamine) to yield the desired 4-aryl-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low-yield synthesis.
References
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Stability and Degradation of Tetrahydrobenzofuropyridine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetrahydrobenzofuropyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address stability and degradation issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My tetrahydrobenzofuropyridine compound shows variable activity in my assays. Could instability be the cause?
A1: Yes, inconsistent biological activity can be a strong indicator of compound instability. Degradation of the parent compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in poor reproducibility and inaccurate assessment of its potency. It is crucial to assess the stability of your compound under the specific conditions of your assay (e.g., buffer composition, pH, temperature, and incubation time).
Q2: What are the most common degradation pathways for tetrahydrobenzofuropyridine compounds?
A2: Based on studies of structurally similar compounds, such as Vilazodone which contains a benzofuran moiety, the most common degradation pathways for tetrahydrobenzofuropyridine derivatives are hydrolysis and oxidation.[1]
-
Hydrolysis: The molecule may be susceptible to degradation in both acidic and basic aqueous environments. This can involve the cleavage of labile functional groups attached to the core structure.
-
Oxidation: The tetrahydrobenzofuropyridine nucleus, particularly the nitrogen atom in the pyridine ring, can be susceptible to oxidation, potentially leading to the formation of N-oxides.[1]
Q3: My compound seems to be degrading in my aqueous buffer. What could be the cause and how can I mitigate it?
A3: Degradation in aqueous buffers is often due to hydrolysis, which can be catalyzed by acidic or basic conditions. The stability of tetrahydropyridine derivatives, a core component of your compound, is known to be pH-dependent, with increased degradation at non-neutral pH.[2]
Troubleshooting Steps:
-
pH Monitoring: Measure the pH of your buffer before and after the addition of your compound, as the compound itself (if acidic or basic) can alter the pH.
-
Buffer Optimization: If possible, adjust the pH of your buffer to be as close to neutral (pH 7) as possible.
-
Fresh Preparations: Prepare solutions fresh before each experiment to minimize the time the compound is in an aqueous environment.
-
Aprotic Solvents: If your experimental design allows, consider preparing stock solutions in a dry aprotic solvent (e.g., DMSO, DMF) and making final dilutions into your aqueous buffer immediately before use.
Q4: I suspect my compound is sensitive to air. How can I confirm this and what precautions should I take?
A4: Sensitivity to air suggests oxidative degradation. You can confirm this by running a parallel experiment where one sample is exposed to normal atmospheric conditions and another is handled under an inert atmosphere (e.g., nitrogen or argon). A significant difference in the recovery of the parent compound between the two samples would indicate oxidative instability.
Preventative Measures:
-
Inert Atmosphere: Handle the compound and prepare solutions under an inert gas.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid).
Q5: Are tetrahydrobenzofuropyridine compounds typically sensitive to light or heat?
A5: While specific data for all tetrahydrobenzofuropyridine compounds is not available, studies on the structurally related drug Vilazodone have shown it to be relatively stable under photolytic (light) and thermal (heat) stress conditions.[1] However, it is always good practice to protect novel compounds from light and excessive heat as a general precaution. Store compounds in amber vials or protected from light, and avoid prolonged exposure to elevated temperatures unless conducting specific stress testing.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
Symptom: High variability in dose-response curves, loss of potency over time, or poor reproducibility between experiments.
Potential Cause: Degradation of the tetrahydrobenzofuropyridine compound in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Data Presentation
The following table summarizes the degradation behavior of Vilazodone, a structurally related compound, under various stress conditions as reported in the literature. This can serve as a guide for what to expect with novel tetrahydrobenzofuropyridine derivatives.[3][4]
| Stress Condition | Reagent/Parameters | Observation | % Degradation (Approx.) |
| Acid Hydrolysis | 1 N HCl, 80°C, 20 min | Significant degradation | >15% |
| Base Hydrolysis | 1 N NaOH, 80°C, 20 min | Most significant degradation | >32% |
| Oxidation | H₂O₂, Reflux | Degradation observed | >15% |
| Thermal | 80°C, 48 hours | Stable | Not significant |
| Photolytic | UV light exposure | Stable | Not significant |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis, Oxidation, and Thermal Stress)
This protocol outlines a general procedure for conducting a forced degradation study on a tetrahydrobenzofuropyridine compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Reflux the mixture at 80°C for 20 minutes. Cool the solution and neutralize it with 1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Reflux the mixture at 80°C for 20 minutes. Cool the solution and neutralize it with 1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Reflux the mixture. Monitor the reaction periodically.
-
Thermal Degradation: Store the solid compound in a petri dish at 80°C for 48 hours. Also, reflux a solution of the compound in a neutral solvent.
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Workflow for Forced Degradation Study:
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be adapted to assess the stability of tetrahydrobenzofuropyridine compounds. Method optimization will be required for specific derivatives.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1 M Ammonium formate buffer
-
B: Methanol
-
-
Gradient: A time-based gradient can be developed to ensure separation of the parent compound from its degradation products. A starting point could be a 20:80 (v/v) mixture of A and B.[4]
-
Flow Rate: 0.7 mL/min[4]
-
Detection: UV at an appropriate wavelength (e.g., 241 nm for Vilazodone).[4]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.
Potential Degradation Signaling Pathway
The following diagram illustrates a hypothetical degradation pathway for a tetrahydrobenzofuropyridine compound based on common degradation patterns of related heterocyclic systems.
Caption: Potential degradation pathways for tetrahydrobenzofuropyridine.
References
- 1. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API - ProQuest [proquest.com]
- 4. rjptonline.org [rjptonline.org]
Troubleshooting and optimizing kinase inhibitor screening assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their kinase inhibitor screening assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in a kinase assay?
High background signal can originate from several sources, including:
-
Compound Interference: The test compound itself may be fluorescent or may quench the fluorescent signal, leading to artificially high or low readings.[1] It can also interfere with the detection reagents, such as inhibiting luciferase in luminescence-based assays.[2]
-
Reagent Purity: Impurities in ATP, substrates, or buffers can contribute to the background signal.[1]
-
Non-Specific Binding: Assay components, including the test compound, may bind non-specifically to the microplate, leading to a higher background.
-
High ATP/Enzyme Concentration: Using ATP concentrations significantly above the Michaelis constant (Km) can result in a high background in assays that measure ATP depletion or ADP formation.[3] Similarly, an excessively high enzyme concentration can lead to rapid substrate depletion and non-linear reaction kinetics, complicating background subtraction.[3]
-
Autophosphorylation: The kinase may phosphorylate itself, which can contribute to the signal in assays that detect phosphorylation. This is particularly relevant at higher enzyme concentrations.[4]
Q2: How can I determine if my test compound is interfering with the assay detection system?
To identify compound interference, you should run a "no enzyme" control.[3] This control contains all assay components, including the serially diluted test compound, but the kinase is replaced with a buffer. If the signal in these wells correlates with the compound concentration, it indicates direct interference with your detection method.[3] For example, in a luminescence-based assay like Kinase-Glo®, a compound that inhibits luciferase will show a decreased signal even without the kinase present.[2]
Q3: What is compound aggregation and how can it affect my results?
Compound aggregation occurs when small molecules form colloidal particles in the assay buffer. These aggregates can non-specifically sequester and denature proteins, including the kinase, leading to a loss of activity that can be misinterpreted as true inhibition (a false positive).[3] A key indicator of aggregation-based inhibition is its sensitivity to detergents. Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can disrupt these aggregates, reversing the inhibitory effect.[3]
Q4: What is the significance of the ATP concentration in my kinase assay?
The ATP concentration is a critical parameter, especially when screening for ATP-competitive inhibitors.[3]
-
For competitive inhibitors: The measured potency (IC50) will be highly dependent on the ATP concentration. A high ATP concentration will make competitive inhibitors appear less potent.[2]
-
Assay Sensitivity: For assays that measure ATP depletion, a high initial ATP concentration may require a significant portion to be consumed before a detectable signal change occurs.[2]
-
Physiological Relevance: For lead optimization, using ATP concentrations that mimic cellular levels (around 1 mM) can provide more biologically relevant data on an inhibitor's specificity.[5] For initial screening, an ATP concentration at or near the Km value is often recommended to ensure sensitivity to competitive inhibitors.[4][6]
Q5: What is the Z'-factor and how do I interpret it?
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[7][8] It reflects the dynamic range of the signal and the data variation, providing a measure of the separation between the positive and negative controls.[8] The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Z'-Factor Calculation: Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z'-Factor Value | Interpretation of Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS.[9][10] |
| 0 to 0.5 | Marginal assay, may require optimization.[9][10] |
| < 0 | Poor assay, not suitable for screening.[9][10] |
Troubleshooting Guide
Problem: High variability between replicate wells (High Coefficient of Variation - CV).
| Potential Cause | Recommended Solution(s) |
| Pipetting Errors | Calibrate and verify the accuracy of all pipettes and liquid handlers. Ensure proper mixing of all reagents before dispensing. |
| Reagent Instability | Prepare fresh reagents for each experiment. Avoid repeated freeze-thaw cycles of enzymes and substrates. |
| Edge Effects in Microplates | Incubate plates in a humidified chamber to minimize evaporation from outer wells. Consider not using the outermost wells for data collection. |
| Compound Precipitation | Visually inspect wells for precipitation. Decrease the final compound concentration or check the solubility in the assay buffer. |
Problem: Low signal-to-background ratio.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reagent Concentrations | Titrate the enzyme, substrate, and ATP to determine their optimal concentrations (see Experimental Protocols section). |
| Incorrect Buffer Conditions | Optimize the pH, ionic strength, and co-factor (e.g., Mg2+) concentrations in the assay buffer.[2] |
| Short Incubation Time | Extend the incubation time to allow for sufficient product formation, ensuring the reaction remains in the linear range.[2] |
| Inactive Enzyme | Verify the activity of the enzyme stock with a known potent inhibitor (positive control). |
Problem: High rate of false positives or false negatives.
| Potential Cause | Recommended Solution(s) |
| Compound Interference | Perform counter-screens to identify compounds that interfere with the assay technology (e.g., "no enzyme" controls).[3] Use orthogonal assays with different detection methods to confirm hits.[2] |
| Compound Aggregation | Re-test potential hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to rule out non-specific inhibition by aggregates.[3] |
| Assay Conditions Favoring Off-Target Effects | For ATP-competitive inhibitors, ensure the ATP concentration is appropriate. Very low ATP can lead to promiscuous inhibition. |
| Inappropriate Compound Concentration | Test compounds at a range of concentrations to generate a dose-response curve rather than relying on a single-point screen. |
Experimental Protocols
Protocol 1: Enzyme Titration to Determine Optimal Concentration
This protocol helps to identify the enzyme concentration that yields a robust signal within the linear range of the reaction.
Methodology:
-
Prepare a series of enzyme dilutions in the kinase assay buffer. The range should span at least one order of magnitude around the concentration suggested in the literature or by the supplier.
-
In a microplate, add a fixed, saturating concentration of substrate and ATP to each well.
-
Initiate the reaction by adding the different enzyme concentrations to the wells.
-
Incubate the plate at the optimal temperature for a fixed time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence).
-
Plot the signal versus the enzyme concentration. Select a concentration from the linear portion of the curve that gives a strong signal-to-background ratio.
Protocol 2: ATP Km Determination
This protocol is for determining the Michaelis constant (Km) for ATP, which is crucial for setting the appropriate ATP concentration in your assay.
Methodology:
-
Prepare a serial dilution of ATP in the kinase assay buffer. A typical range would be from 0 to 100 µM.
-
In a microplate, add a fixed, optimal concentration of the enzyme (determined from Protocol 1) and a saturating concentration of the substrate.
-
Initiate the reaction by adding the different ATP concentrations to the wells.
-
Incubate the plate for a time that ensures the reaction is in the initial velocity region (typically <10% substrate conversion).[6]
-
Stop the reaction and add the detection reagent.
-
Measure the reaction velocity (signal) for each ATP concentration.
-
Plot the velocity versus the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
Protocol 3: DMSO Tolerance Test
This protocol determines the maximum concentration of Dimethyl Sulfoxide (DMSO) that can be used in the assay without significantly affecting kinase activity.
Methodology:
-
Prepare a serial dilution of DMSO in the kinase assay buffer, ranging from 0% to a high of 5-10%.[2]
-
Set up the kinase reaction with optimal concentrations of enzyme, substrate, and ATP.
-
Add the different concentrations of DMSO to the reaction wells. Ensure the final concentration of all other reagents remains constant.
-
Include a "no DMSO" control.
-
Incubate the reaction and measure the signal.
-
Plot the kinase activity (as a percentage of the "no DMSO" control) against the DMSO concentration. The highest concentration of DMSO that does not cause a significant change in activity is the maximum tolerated concentration. Note that some kinases can be activated by DMSO.[11][12]
Visualizations
Caption: General workflow for a kinase inhibitor screening assay.
Caption: Troubleshooting decision tree for high background signals.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Benzofuropyridine Derivatives in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor aqueous solubility of benzofuropyridine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical strategies and detailed experimental protocols to enhance the solubility of these compounds for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: My benzofuropyridine derivative is poorly soluble in aqueous solutions. What are the initial troubleshooting steps?
A1: Poor aqueous solubility is a common characteristic of benzofuropyridine derivatives due to their rigid, polycyclic aromatic structure.[1][2] The initial steps to address this issue involve a systematic approach to solubility enhancement:
-
Physicochemical Characterization: Before attempting solubilization, it is crucial to understand the physicochemical properties of your specific benzofuropyridine derivative, such as its pKa, logP, and melting point. This information will guide the selection of the most appropriate solubilization strategy.
-
pH Adjustment: If your compound has ionizable groups (e.g., a basic nitrogen atom in the pyridine ring), modifying the pH of the aqueous solution can significantly improve solubility.[3][4] For a benzofuropyridine derivative with a basic nitrogen, lowering the pH will lead to the formation of a more soluble protonated salt.
-
Co-solvent Systems: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of hydrophobic compounds.[5][6] Common co-solvents used in research settings include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q2: I've tried basic pH adjustment and co-solvents with limited success. What other techniques can I explore?
A2: If initial methods are insufficient, several advanced techniques can be employed to enhance the solubility of benzofuropyridine derivatives:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their apparent solubility in water.[7][8][9] This technique is particularly useful for creating aqueous stock solutions for in vitro assays.
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that entrap hydrophobic compounds, increasing their solubility.[1][10]
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer. The resulting amorphous solid dispersion can significantly improve the dissolution rate and apparent solubility of the compound.[11][12]
Q3: How do I choose the most suitable solubility enhancement technique for my specific benzofuropyridine derivative?
A3: The choice of the optimal technique depends on the compound's properties and the experimental requirements. The following decision tree can guide your selection:
Caption: Decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon dilution of a DMSO stock in aqueous buffer. | The concentration of the compound exceeds its aqueous solubility at the final DMSO concentration. | - Lower the final concentration of the compound.- Increase the final percentage of DMSO (be mindful of assay tolerance).- Employ a different solubilization technique, such as cyclodextrin complexation, which can prevent precipitation upon dilution.[13] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Ensure the compound is fully dissolved in the stock solution before use.- Use a solubilization method that provides a stable solution, such as forming a salt or a cyclodextrin complex.- Filter the final solution to remove any undissolved particles. |
| Low oral bioavailability in animal studies. | The compound's low aqueous solubility is limiting its absorption in the gastrointestinal tract. | - Formulate the compound as a solid dispersion or a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS) to improve its dissolution and absorption.[14][15] |
Quantitative Data Summary
The following tables provide illustrative data on the solubility of a hypothetical benzofuropyridine derivative ("BFP-X") using various enhancement techniques. Note: This data is for demonstration purposes and should be experimentally determined for your specific compound.
Table 1: Effect of pH on the Aqueous Solubility of BFP-X at 25°C
| pH | Solubility (µg/mL) |
| 7.4 | 0.5 |
| 5.0 | 15.2 |
| 3.0 | 250.8 |
| 1.0 | >1000 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of BFP-X at pH 7.4 and 25°C
| Co-solvent System | Solubility (µg/mL) | Fold Increase |
| Water | 0.5 | 1 |
| 10% Ethanol in Water | 5.3 | 10.6 |
| 10% PEG 400 in Water | 12.8 | 25.6 |
| 10% DMSO in Water | 45.1 | 90.2 |
Table 3: Effect of Cyclodextrin Complexation on the Aqueous Solubility of BFP-X at pH 7.4 and 25°C
| Cyclodextrin (5% w/v) | Solubility (µg/mL) | Fold Increase |
| None | 0.5 | 1 |
| β-Cyclodextrin | 22.7 | 45.4 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 158.9 | 317.8 |
Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines the shake-flask method for determining the solubility of a benzofuropyridine derivative at different pH values.
Caption: Workflow for pH-dependent solubility determination.
-
Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., using phosphate, acetate, or citrate buffer systems).
-
Addition of Compound: Add an excess amount of the solid benzofuropyridine derivative to a vial containing a known volume of each buffer. Ensure that there is undissolved solid present.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility of the compound in each buffer based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally labile compounds.
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) and a volatile organic solvent (e.g., methanol, acetone) in which both the drug and the carrier are soluble.
-
Dissolution: Dissolve the benzofuropyridine derivative and the carrier in the selected solvent at a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Characterization: Characterize the prepared solid dispersion to confirm the amorphous state of the drug (using Differential Scanning Calorimetry and Powder X-ray Diffraction) and to evaluate the enhancement in dissolution rate.
Protocol 3: Cyclodextrin Complexation
This protocol describes the preparation of an inclusion complex with cyclodextrins.
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD generally offers higher aqueous solubility.[7]
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin at the desired concentration (e.g., 1-10% w/v).
-
Addition of Compound: Add an excess amount of the benzofuropyridine derivative to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Analysis: Determine the concentration of the dissolved benzofuropyridine derivative in the filtrate using a suitable analytical method.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively overcome the solubility challenges associated with benzofuropyridine derivatives, enabling more reliable and reproducible experimental outcomes.
References
- 1. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-target Effects in PAK4 Inhibitor Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of p21-activated kinase 4 (PAK4) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with PAK4 inhibitors?
A1: PAK4 inhibitors, like many kinase inhibitors, can exhibit polypharmacology, leading to off-target effects.[1] These can manifest as unexpected changes in signaling pathways, altered cell morphology, or unanticipated toxicity.[1] For example, the well-characterized PAK4 inhibitor PF-3758309 is known to inhibit other members of the PAK family and a range of other kinases to varying extents.[1][2] Another inhibitor, KPT-9274, is a dual-target inhibitor, also affecting nicotinamide phosphoribosyltransferase (NAMPT).[2][3] Such off-target activities can lead to cellular effects independent of PAK4 inhibition.[1]
Q2: How can I determine if the observed phenotype in my experiment is a true result of PAK4 inhibition?
A2: Distinguishing on-target from off-target effects is crucial for data integrity.[4] Several experimental strategies can be employed to validate that the observed phenotype is due to PAK4 inhibition:
-
Perform rescue experiments: Overexpressing a drug-resistant mutant of PAK4 should reverse the phenotypic effects of the inhibitor if they are on-target.[1][5]
-
Correlate phenotype with target engagement: Demonstrate a dose-dependent relationship between the inhibitor concentration, the inhibition of PAK4 activity (e.g., phosphorylation of downstream targets), and the observed cellular phenotype.[4]
-
Use genetic approaches: Compare the inhibitor-induced phenotype with the phenotype observed upon PAK4 knockdown using RNAi (e.g., siRNA) or knockout using CRISPR/Cas9.[1]
Q3: What is the importance of using the lowest effective concentration of a PAK4 inhibitor?
A3: Using the lowest effective concentration is a primary strategy to minimize off-target effects.[1] Higher concentrations of an inhibitor are more likely to bind to lower-affinity off-target kinases, which can produce confounding results.[1] It is essential to perform a dose-response curve for your specific cell line and experimental endpoint to identify the minimal concentration that elicits the desired on-target effect.[1][4]
Q4: What are the key downstream targets of PAK4 that I can monitor to confirm on-target activity?
A4: PAK4 is a serine/threonine kinase that regulates various cellular processes, including cytoskeletal organization and gene expression.[6][7] Monitoring the phosphorylation status of known downstream substrates is a reliable method to confirm PAK4 engagement and inhibition in a cellular context. Key downstream effectors include:
-
LIMK1: PAK4 phosphorylates and activates LIMK1, which in turn phosphorylates and inactivates cofilin, a key regulator of actin dynamics.[8][9]
-
β-catenin: PAK4 can phosphorylate β-catenin at Ser675, promoting its nuclear translocation and subsequent activation of target genes like c-myc and Cyclin D1.[10][11]
-
Integrin β5: PAK4 can phosphorylate the integrin β5 subunit, which plays a role in cell motility.[7]
-
GEF-H1: PAK4 can phosphorylate and inhibit the RhoA exchange activity of GEF-H1.[10]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Variability in experimental conditions, such as inhibitor concentration, cell density, or treatment duration. Off-target effects at higher concentrations can also contribute to a lack of reproducibility.[1]
-
Troubleshooting Steps:
-
Standardize Experimental Parameters: Ensure consistent cell passage numbers, seeding densities, and growth phases for all experiments.[4]
-
Optimize Inhibitor Concentration: Perform a detailed dose-response analysis to identify the optimal, lowest effective concentration.[1]
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor to account for any solvent effects.[4]
-
Prepare Fresh Solutions: Prepare fresh stock and working solutions of the inhibitor for each experiment to avoid degradation.[4]
-
Problem 2: The observed phenotype with a PAK4 inhibitor does not correlate with the phenotype from PAK4 knockdown (e.g., using siRNA).
-
Possible Cause: The phenotype may be due to the inhibition of one or more off-target kinases by the small molecule inhibitor. Alternatively, the RNAi approach may not achieve sufficient knockdown or may have its own off-target effects.[1]
-
Troubleshooting Steps:
-
Validate Knockdown Efficiency: Confirm a significant reduction of PAK4 protein levels by Western blot after siRNA treatment.[1]
-
Use Multiple siRNAs: Employ at least two different siRNAs targeting different regions of the PAK4 mRNA to rule out off-target effects of the siRNA itself.[1]
-
Perform a Rescue Experiment: To confirm the inhibitor's on-target effect, introduce a drug-resistant mutant of PAK4. If the phenotype is reversed, it is likely on-target.[1]
-
Consult Kinome Profiling Data: Review available kinome scan data for your inhibitor to identify potential off-target kinases that might be responsible for the observed phenotype.[2]
-
Problem 3: The PAK4 inhibitor is potent in biochemical assays but shows weak activity in cell-based assays.
-
Possible Cause: Several factors can contribute to this discrepancy, including poor cell permeability, rapid metabolism of the inhibitor, or active efflux from the cells.[4]
-
Troubleshooting Steps:
-
Assess Cell Permeability: If not already known, evaluate the physicochemical properties of the inhibitor (e.g., LogP) to predict its ability to cross the cell membrane.[4]
-
Perform a Time-Course Experiment: Evaluate the inhibitor's effect at multiple time points to understand the dynamics of its action and determine if the compound is being metabolized or cleared over time.[4]
-
Verify Target Expression: Confirm that your cell line expresses sufficient levels of active PAK4.[4]
-
Consider Efflux Pumps: Investigate if the cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein) that might be removing the inhibitor from the cytoplasm.
-
Data Presentation
Table 1: In Vitro Potency of Select PAK4 Inhibitors
| Inhibitor | Target | IC50 / Ki / Kd (nM) | Assay Type |
| PF-3758309 | PAK4 | 18.7 (Ki) | Biochemical |
| PF-3758309 | PAK4 | 2.7 (Kd) | Biochemical |
| Compound 55 | PAK4 | 10.2 (Ki) | HTRF Assay |
| Compound 7 | PAK4 | 27 | Biochemical |
| Compound 8 | PAK4 | 25 | Biochemical |
Data compiled from multiple sources.[2][6][8][12]
Table 2: Known Off-Target Activity of PF-3758309
| Off-Target Kinase | IC50 (nM) |
| PAK1 | 13.7 |
| PAK2 | 190 |
| PAK3 | 99 |
| PAK5 | 18.1 |
| PAK6 | 17.1 |
This table summarizes the inhibitory activity of PF-3758309 against other PAK family members.[2]
Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm PAK4 Inhibition in Cells
This protocol is used to verify the on-target activity of a PAK4 inhibitor by assessing the phosphorylation status of PAK4 and its downstream substrate, LIMK1.[1][13]
Materials:
-
Cell culture reagents
-
PAK4 inhibitor and vehicle (e.g., DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-PAK4 (Ser474), anti-total PAK4, anti-p-LIMK1, anti-total LIMK1, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the PAK4 inhibitor or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PAK4.[2]
Materials:
-
Purified recombinant PAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Specific peptide substrate for PAK4
-
Test inhibitor
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the PAK4 enzyme, peptide substrate, and ATP in kinase buffer to their desired working concentrations. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a microplate, add the PAK4 enzyme, the inhibitor (or vehicle), and the peptide substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the desired time, ensuring the reaction is in the linear range.
-
Stop Reaction and Detect Signal: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit and a microplate reader.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
Visualizations
Caption: Simplified PAK4 signaling pathway highlighting key upstream activators and downstream effectors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Neuropilin-1 Knockout and Rescue Confirms Its Role to Promote Metastasis in MDA-MB-231 Breast Cancer Cells [mdpi.com]
- 6. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAK4 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is yielding very little or no desired this compound. What are the likely causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. A systematic investigation is recommended:
-
Purity of Starting Materials: Impurities in the benzofuran-based amine or the aldehyde can significantly hinder the reaction. Ensure the purity of your reagents through appropriate purification techniques (e.g., distillation, recrystallization) and characterization (e.g., NMR, GC-MS) before use.
-
Reaction Conditions: The Pictet-Spengler reaction, a common route for this synthesis, is sensitive to temperature, reaction time, and catalyst concentration. Refer to the optimized reaction conditions in the tables below and consider performing small-scale experiments to fine-tune these parameters for your specific substrates.
-
Incomplete Imine Formation: The initial condensation of the amine and aldehyde to form the imine intermediate is crucial. Ensure anhydrous conditions, as water can hydrolyze the imine. The use of a dehydrating agent (e.g., molecular sieves) may be beneficial.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical for the cyclization step. Common catalysts include hydrochloric acid, trifluoroacetic acid (TFA), and p-toluenesulfonic acid (TsOH). The optimal acid and its concentration should be determined empirically.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive starting materials and intermediates.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction mixture. What are these impurities and how can I minimize them?
-
Answer: The formation of side products is a common challenge. Potential side products and mitigation strategies include:
-
Over-oxidation: The tetrahydro-scaffold can be susceptible to oxidation, leading to the corresponding aromatic pyridine derivative. To minimize this, use a milder oxidizing agent if an oxidation step is intended, or ensure an inert atmosphere throughout the reaction and workup.
-
Polymerization/Tarring: Acidic conditions and high temperatures can sometimes lead to the decomposition and polymerization of starting materials or intermediates, especially with electron-rich benzofurans. Consider lowering the reaction temperature or using a milder acid catalyst.
-
Incomplete Cyclization: The intermediate imine may be present in the final mixture if the cyclization is not complete. Increasing the reaction time or the catalyst concentration might drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product. What purification strategies are most effective?
-
Answer: The basic nature of the pyridine ring can complicate purification. Here are some recommended techniques:
-
Column Chromatography: This is a standard method for purification. However, the basicity of the product can cause tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system.
-
Acid-Base Extraction: The basic nitrogen atom allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH) and the pure product re-extracted with an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The Pictet-Spengler reaction is a widely employed and effective method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, including the target molecule. This reaction involves the condensation of a β-arylethylamine (in this case, an amine derived from a benzofuran) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate, iodine) may be necessary for visualization. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the product and any intermediates or byproducts.
Q3: Are there any safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood, especially when working with volatile organic solvents and strong acids. Some reagents may be corrosive or toxic, so it is essential to consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Pictet-Spengler Reaction
The following table summarizes optimized conditions for the synthesis of a related tetrahydrofuro[3,2-c]pyridine, which can be used as a starting point for the synthesis of this compound.[1][2][3][4][5]
| Entry | Acid Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (2) | Acetonitrile | 50 | - | 26 |
| 2 | HCl (2) | Acetonitrile/AcOH | 70 | 5 | 72 |
| 3 | TFA (2) | Dichloromethane | rt | 24 | 45 |
| 4 | TsOH (1.5) | Toluene | 110 | 12 | 60 |
| 5 | HCl (excess) | Acetic Acid | 70 | 5 | 78 |
Note: Yields are for a model reaction and may vary depending on the specific substrates used.
Experimental Protocols
General Procedure for the Synthesis of this compound via Pictet-Spengler Reaction
This protocol is adapted from the synthesis of structurally similar compounds.[1][2][3][6]
Step 1: Imine Formation
-
To a solution of the appropriate benzofuran-based amine (1.0 mmol) in a dry solvent such as acetonitrile or dichloromethane (10 mL) in a round-bottom flask, add the desired aldehyde (1.1 mmol).
-
The reaction mixture is stirred at room temperature or heated to reflux for 1-4 hours.
-
The progress of the imine formation can be monitored by TLC.
-
Once the amine has been consumed, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Cyclization
-
The crude imine is dissolved in a suitable solvent (e.g., acetic acid, dichloromethane).
-
The acid catalyst (e.g., concentrated HCl, TFA) is added dropwise to the solution at 0 °C.
-
The reaction mixture is then stirred at the optimized temperature (e.g., room temperature to 70 °C) for the required time (e.g., 5-24 hours).
-
The reaction progress is monitored by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (with a triethylamine-modified eluent if necessary) or by crystallization to afford the pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
Resolving inconsistencies in in vitro kinase assay results
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve inconsistencies in their in vitro kinase assay results.
Troubleshooting Guide
This guide is designed to help you identify and solve common problems encountered during in vitro kinase assays.
Issue 1: High Background Signal
A high background signal can mask the true kinase activity, leading to inaccurate results.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Enzyme Autophosphorylation | Decrease the kinase concentration in the reaction. It's important to consider that many kinases require autophosphorylation for full catalytic activity.[1][2] Perform a control reaction without the substrate to quantify the extent of autophosphorylation. |
| Contaminating Kinases | Ensure the purity of your recombinant kinase preparation is high (ideally >98%). Contaminating kinases in the enzyme preparation can phosphorylate the substrate, leading to a false positive signal. |
| Non-specific Substrate Phosphorylation | If not using a highly specific antibody for detection, other components in the assay might be non-specifically phosphorylated. Validate the specificity of your substrate and detection antibody. |
| High ATP Concentration (Radiometric Assays) | While physiological ATP concentrations are important for inhibitor screening, high concentrations of [γ-³²P]ATP can lead to increased background.[3][4] Optimize the ATP concentration to balance signal with background. |
| Assay Reagent Interference | Some compounds or buffers can interfere with the detection method (e.g., fluorescence quenching or enhancement). Run controls with assay components minus the enzyme to check for interference. |
Issue 2: Low or No Kinase Activity Signal
A weak or absent signal can make it difficult to determine kinase activity and inhibitor potency.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inactive Kinase Enzyme | Confirm the activity of your kinase with a known potent activator or a control substrate. Ensure proper storage and handling of the enzyme to prevent degradation. Some kinases from E. coli may not be active and require purification from human cells.[5] |
| Sub-optimal Enzyme Concentration | The concentration of the kinase may be too low. Perform a titration experiment to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay. |
| Inappropriate Substrate | The kinase may have low affinity for the chosen substrate.[2] Test alternative substrates or use a universal substrate if the kinase's preferred substrate is unknown. The substrate concentration should also be optimized. |
| Incorrect ATP Concentration | The ATP concentration should be near the Km value for the specific kinase to ensure optimal activity and accurate inhibitor IC50 determination.[1][6] Very low ATP can limit the reaction, while very high concentrations can be inhibitory for some kinases. |
| Sub-optimal Buffer Conditions | pH, ionic strength, and the presence of co-factors like Mg²⁺ or Mn²⁺ are critical for kinase activity.[5] Optimize the buffer components for your specific kinase. |
| Inhibitory Compounds in Sample | Test compounds, particularly at high concentrations, can inhibit the kinase. Ensure the final concentration of solvents like DMSO does not inhibit the enzyme.[1] |
| Incorrect Incubation Time or Temperature | The reaction may not have proceeded long enough to generate a detectable signal. Optimize the incubation time and ensure the temperature is appropriate for the kinase (typically 30°C or 37°C).[5] |
Issue 3: Inconsistent or Irreproducible Results
Variability between replicate wells or experiments can undermine the reliability of your data.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.[7] Use calibrated pipettes and prepare a master mix for the reaction components to be distributed across wells.[7] |
| Reagent Instability | Repeated freeze-thaw cycles of the kinase, substrate, or ATP can lead to degradation. Aliquot reagents into single-use volumes. |
| Plate Edge Effects | Evaporation from wells on the edge of the plate can concentrate reactants and alter results. Avoid using the outer wells of the microplate or ensure proper sealing. |
| Inconsistent Incubation Conditions | Ensure uniform temperature across the entire microplate during incubation. |
| Assay Readout Timing | For kinetic assays, ensure that the plate is read at consistent time points. |
Experimental Protocols
Protocol 1: Standard In Vitro Kinase Activity Assay (Radiometric)
This protocol outlines a basic radiometric assay to measure the incorporation of ³²P from [γ-³²P]ATP into a substrate protein or peptide.
Materials:
-
Purified Kinase
-
Substrate (protein or peptide)
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ("cold") ATP
-
Stop Solution (e.g., 7.5 M Guanidine Hydrochloride or Phosphoric Acid)
-
Phosphocellulose paper or membrane
-
Scintillation fluid and counter
Procedure:
-
Prepare the kinase reaction mix on ice by combining the kinase reaction buffer, substrate, and purified kinase.
-
To start the reaction, add a mixture of [γ-³²P]ATP and unlabeled ATP to the desired final concentration.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes).[8]
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
Diagrams
Caption: A generalized workflow for a typical in vitro kinase assay.
Caption: A logical diagram for troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal ATP concentration to use in my kinase assay?
A: For inhibitor screening, it is recommended to use an ATP concentration that is equal to the Michaelis constant (Km) of the kinase for ATP.[1][6] This provides a good balance for detecting inhibitors of varying potencies. Using ATP concentrations that are too high can make it difficult to identify competitive inhibitors.
Q2: My kinase shows high autophosphorylation. How can I reduce this?
A: High autophosphorylation can be addressed by reducing the concentration of the kinase in the assay.[1] It is also crucial to run a control reaction without the substrate to measure the signal from autophosphorylation alone. This background can then be subtracted from the results of the reactions containing the substrate.
Q3: Can I use a crude cell lysate containing my overexpressed kinase instead of a purified enzyme?
A: While it is possible for initial screening, it is generally not recommended for quantitative analysis.[5] Crude lysates contain endogenous kinases and phosphatases that can interfere with the assay, leading to unreliable results.[5] A control using a lysate from cells with an empty vector is essential to assess this background activity.[5] For accurate and reproducible data, using a highly purified kinase is best practice.
Q4: What are the main differences between radiometric and non-radiometric kinase assays?
A: Radiometric assays, which typically use [γ-³²P]ATP, are considered the "gold standard" due to their high sensitivity and direct measurement of phosphate transfer.[3][9] However, they require handling radioactive materials. Non-radiometric assays, such as those based on fluorescence (e.g., TR-FRET) or luminescence (e.g., ADP-Glo), are generally safer, more amenable to high-throughput screening, and can be very sensitive.[10] The choice depends on the specific application, available equipment, and safety considerations.[10]
Q5: How can I be sure my test compound is inhibiting the kinase and not the detection system?
A: This is a critical control, especially in coupled-enzyme assays (like those that measure ATP depletion using luciferase). To check for interference, you should run a control reaction in the absence of the kinase but in the presence of the product that the detection system measures (e.g., ADP for an ADP-Glo assay). If your compound affects the signal in this control, it is likely interfering with the detection reagents.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. youtube.com [youtube.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bmglabtech.com [bmglabtech.com]
Technical Support Center: Strategies for Reducing Batch-to-Batch Variability in Compound Synthesis
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize batch-to-batch variability in compound synthesis. Consistent and reproducible synthesis is critical for reliable experimental results and efficient drug development. This resource provides practical troubleshooting guides and answers to frequently asked questions to help you identify and address the root causes of variability in your synthetic processes.
Frequently Asked questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in compound synthesis?
A1: Batch-to-batch variability can be introduced at multiple stages of the synthesis process. The most common contributing factors include:
-
Raw Material Quality: Inconsistencies in the purity, impurity profile, physical properties (e.g., particle size), and even the supplier of starting materials and reagents can significantly impact reaction outcomes.[1][2]
-
Solvent Purity and Water Content: The grade and water content of solvents can dramatically affect reaction kinetics, yield, and the formation of byproducts, especially in moisture-sensitive reactions.[3]
-
Process Parameter Control: Deviations in critical process parameters such as temperature, pressure, reaction time, reagent addition rate, and mixing speed can lead to inconsistent results.[3][4][5]
-
Human Factors: Variations in experimental technique and execution between different chemists or even by the same chemist on different days can introduce variability.
-
Equipment and Glassware: Differences in equipment performance, calibration, and the cleanliness of glassware can be sources of inconsistency.[6]
-
Work-up and Purification Procedures: Inconsistencies in quenching, extraction, crystallization, filtration, and drying methods can lead to variable yields and purity profiles.[6][7][8]
Q2: How can I proactively minimize batch-to-batch variability in my synthetic route?
A2: A proactive approach is key to ensuring consistency. Consider implementing the following strategies:
-
Thorough Raw Material Characterization: Establish strict specifications for all starting materials and reagents, including purity, key impurities, and physical properties.[9] Qualify and consistently use reliable suppliers.
-
Implement Robust Process Controls: Utilize precise and well-calibrated equipment to control critical process parameters. Employ automated systems where possible to reduce human error.[4]
-
Standardize Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all synthetic, work-up, and purification steps.
-
Employ Process Analytical Technology (PAT): Integrate in-process monitoring techniques (e.g., FTIR, Raman spectroscopy) to gain real-time understanding and control of the reaction.[4]
-
Utilize Design of Experiments (DoE): Systematically screen and optimize reaction parameters to identify a robust operating range where the process is less sensitive to minor variations.
-
Comprehensive Data Logging: Maintain detailed batch records that capture all process parameters, observations, and analytical data for each run.
Q3: My reaction yield is inconsistent between batches. How do I troubleshoot this?
A3: Inconsistent yield is a common problem. A systematic approach to troubleshooting is essential.[3] Start by analyzing the reaction mixture of a low-yielding batch using techniques like NMR, LC-MS, or GC-MS to identify unreacted starting materials, expected byproducts, or unexpected side products.[3] Based on the analysis, consider the potential causes and corresponding troubleshooting steps outlined in the guide below.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Inconsistent Reaction Yields
This guide provides a systematic approach to troubleshooting reactions with variable yields.
Step 1: Analyze the Crude Reaction Mixture
-
Question: What is present in my low-yielding reaction mixture besides the desired product?
-
Methodology: Utilize analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to identify all components. Compare the profile to a high-yielding batch if available.
Step 2: Evaluate Potential Causes and Solutions
| Observation | Potential Cause | Troubleshooting Steps |
| Significant amount of unreacted starting material | Incomplete reaction | - Extend the reaction time.[3]- Increase the reaction temperature.[3]- Add more of the limiting reagent.[3]- Verify the activity of the catalyst.[3] |
| Presence of known side products | Competing side reactions | - Optimize reaction conditions (e.g., lower temperature, change concentration).- Use a more selective catalyst.- Alter the order of reagent addition. |
| Presence of unexpected products | Impure starting materials or solvent contamination | - Verify the purity of all reagents and solvents using appropriate analytical techniques.[3]- Purify starting materials if necessary. |
| Little to no product, mostly baseline material on TLC | Product decomposition | - Lower the reaction temperature.[3]- Reduce the reaction time.[3]- Employ a milder work-up procedure.[3] |
Troubleshooting Workflow for Inconsistent Yields
Caption: A logical workflow for troubleshooting inconsistent reaction yields.
Guide 2: Managing Raw Material and Solvent Variability
The quality of your inputs directly impacts the consistency of your output.
| Parameter | Potential Impact on Synthesis | Recommended Action |
| Raw Material Purity | Lower yield, formation of impurities.[3][10] | - Establish a minimum purity specification (e.g., >98%).- Analyze incoming materials by NMR, HPLC, or GC to confirm purity and identify key impurities.- If necessary, purify materials before use. |
| Solvent Grade | Introduction of reactive impurities or stabilizers. | - Use an appropriate grade of solvent for the reaction (e.g., HPLC grade, anhydrous).- Be aware of any stabilizers present in the solvent (e.g., BHT in THF) and their potential to interfere with the reaction. |
| Solvent Water Content | Quenching of moisture-sensitive reagents, promotion of side reactions. | - Use anhydrous solvents for moisture-sensitive reactions.- Measure water content using Karl Fischer titration.[11][12]- Store solvents under an inert atmosphere (e.g., nitrogen or argon). |
Impact of Raw Material Purity on Product Yield
| Purity of Starting Material A | Product Yield (%) |
| 99.5% | 92% |
| 98.0% | 85% |
| 95.0% | 71% |
| 90.0% | 55% |
| Note: This is a representative dataset and actual results will vary depending on the specific reaction. |
Guide 3: Controlling Critical Process Parameters
Precise control over reaction conditions is paramount for reproducibility.
| Parameter | Potential Impact of Variation | Control Strategy |
| Temperature | Changes in reaction rate, selectivity, and impurity formation.[13][14][15] | - Use a reliable and calibrated heating/cooling system (e.g., oil bath with a temperature controller, cryostat).- Monitor the internal reaction temperature, not just the bath temperature. |
| Stirring Speed | Inconsistent mixing in heterogeneous reactions, localized "hot spots" in exothermic reactions.[16][17][18] | - Use a magnetic stir plate with a tachometer or an overhead stirrer to ensure consistent and efficient mixing.- The optimal stirring speed should be determined during process development. |
| Reagent Addition Rate | Uncontrolled exotherms, formation of side products due to localized high concentrations.[19] | - Use a syringe pump for the slow and controlled addition of liquid reagents.[19]- For larger scale, use an addition funnel.[19] |
| Reaction Time | Incomplete reaction or product decomposition.[5] | - Monitor the reaction progress by TLC, HPLC, or in-situ PAT methods to determine the optimal reaction endpoint. |
Effect of Temperature on Impurity Formation
| Reaction Temperature (°C) | Desired Product (%) | Impurity X (%) |
| 20 | 95 | 1.5 |
| 25 | 98 | 0.8 |
| 30 | 96 | 2.5 |
| 35 | 92 | 5.1 |
| Note: This is a representative dataset and actual results will vary depending on the specific reaction. |
Experimental Protocols
Protocol 1: HPLC Analysis of a Reaction Mixture for Purity and Impurity Profiling
Objective: To determine the purity of the desired product and identify and quantify any impurities in a crude reaction mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the crude reaction mixture into a clean vial.
-
Dissolve the sample in a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a stock solution. Ensure the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[20]
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where the product and expected impurities have good absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percent of the main product peak relative to the total area of all peaks to estimate the purity.
-
Identify impurity peaks by comparing retention times with known standards, if available.
-
HPLC Method Validation Workflow
Caption: Key parameters for HPLC method validation.
Protocol 2: Design of Experiments (DoE) for Reaction Optimization
Objective: To efficiently screen multiple reaction parameters and identify the optimal conditions for yield and purity.
Methodology: 2³ Factorial Design Example
This example investigates three factors at two levels each:
-
Factor A: Temperature (Low: 60°C, High: 80°C)
-
Factor B: Reaction Time (Low: 2 hours, High: 4 hours)
-
Factor C: Catalyst Loading (Low: 1 mol%, High: 2 mol%)
-
Experimental Design: A full factorial design will require 2³ = 8 experiments, plus center point replicates to assess curvature.
| Experiment | Temperature (°C) | Time (h) | Catalyst (mol%) |
| 1 | 60 | 2 | 1 |
| 2 | 80 | 2 | 1 |
| 3 | 60 | 4 | 1 |
| 4 | 80 | 4 | 1 |
| 5 | 60 | 2 | 2 |
| 6 | 80 | 2 | 2 |
| 7 | 60 | 4 | 2 |
| 8 | 80 | 4 | 2 |
| 9 (Center) | 70 | 3 | 1.5 |
| 10 (Center) | 70 | 3 | 1.5 |
| 11 (Center) | 70 | 3 | 1.5 |
-
Execution:
-
Perform each of the 11 experiments in a randomized order to minimize systematic error.
-
Carefully control all other parameters to be constant across all runs.
-
After each reaction, quench at the specified time and analyze the crude mixture by HPLC to determine the yield and purity (the "responses").
-
-
Data Analysis:
-
Use statistical software (e.g., JMP, Minitab) to analyze the results.
-
Determine the main effects of each factor on the responses.
-
Identify any significant interactions between factors (e.g., the effect of temperature is different at longer reaction times).
-
Generate a model to predict the yield and purity at different combinations of the factors.
-
Use the model to identify the optimal conditions that provide the best balance of high yield and high purity.
-
DoE Logical Flow
Caption: A typical workflow for Design of Experiments.
References
- 1. qualia-bio.com [qualia-bio.com]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. chemnotcheem.com [chemnotcheem.com]
- 4. blog.minitab.com [blog.minitab.com]
- 5. biotage.com [biotage.com]
- 6. pqri.org [pqri.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting Common Issues in Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. teachy.ai [teachy.ai]
- 11. metrohm.com [metrohm.com]
- 12. epa.gov [epa.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. tutorchase.com [tutorchase.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. o2h.com [o2h.com]
Validation & Comparative
Unlocking Potency: A Comparative Analysis of Benzofuropyridine Derivatives as Cyclin-Dependent Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Among the promising scaffolds, benzofuropyridines have emerged as a class of compounds with significant therapeutic potential, particularly in the realm of oncology. This guide provides a comparative analysis of the efficacy of different benzofuropyridine and related benzofuran derivatives as inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle often dysregulated in cancer.
This analysis synthesizes data from multiple studies to offer a clear comparison of various derivatives, focusing on their inhibitory concentrations (IC50), and provides detailed experimental protocols for the key assays cited.
Comparative Efficacy of Benzofuran and Furopyridine Derivatives as CDK Inhibitors
The following table summarizes the in vitro efficacy of various benzofuran and furopyridine derivatives against different cyclin-dependent kinases. The data highlights the impact of different substitutions on the core scaffold, providing valuable insights for structure-activity relationship (SAR) studies.
| Compound ID | Derivative Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 of Reference (nM) |
| 9h | Benzofuran-piperazine-thiosemicarbazide | CDK2 | 40.91 | Staurosporine | 56.76[1][2] |
| 11d | Benzofuran-piperazine-semicarbazide | CDK2 | 41.70 | Staurosporine | 56.76[1][2] |
| 11e | Benzofuran-piperazine-semicarbazide | CDK2 | 46.88 | Staurosporine | 56.76[1][2] |
| 13c | Benzofuran-piperazine-acylhydrazone | CDK2 | 52.63 | Staurosporine | 56.76[1] |
| Compound 4 | Pyrazolopyridine | CDK2/cyclin A2 | 240 | Roscovitine | 390[3] |
| Compound 1 | Pyrazolopyridine | CDK2/cyclin A2 | 570 | Roscovitine | 390[3] |
| Compound 11 | Pyrazolopyridine | CDK2/cyclin A2 | 500 | Roscovitine | 390[3] |
| Compound 14 | Furopyridine | CDK2/cyclin A2 | 930 | Roscovitine | 390[3] |
| BMS-265246 (21h) | 1H-Pyrazolo[3,4-b]pyridine | CDK1/cycB | 6 | - | -[4] |
| BMS-265246 (21h) | 1H-Pyrazolo[3,4-b]pyridine | CDK2/cycE | 9 | - | -[4] |
| 5c | m-methoxybenzyl 2-OH Benzofuropyridine | HeLa Cells | 10,000 | - | -[5] |
| 5c | m-methoxybenzyl 2-OH Benzofuropyridine | Kb Cells | 14,000 | - | -[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon these findings.
In Vitro CDK2/Cyclin A2 Kinase Assay[3]
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction.
Materials:
-
CDK2/cyclin A2 enzyme
-
Test compounds (benzofuropyridine derivatives)
-
Reference inhibitor (e.g., Roscovitine)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
GraphPad Prism software for data analysis
Procedure:
-
Prepare a reaction mixture containing the CDK2/cyclin A2 enzyme and the appropriate substrate in a buffer solution.
-
Add the test compounds at a single concentration (e.g., 10 μM) or in a dose-response range to determine IC50 values.
-
Include a control with a known inhibitor (Roscovitine) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature and time.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.
-
The luminescent signal is inversely correlated with kinase activity.
-
Calculate the percentage of inhibition relative to the control and determine the IC50 values using GraphPad Prism. The percentage of inhibition is calculated as: % inhibition = 100 - [((Luminescence of sample - Luminescence of blank) / (Luminescence of control - Luminescence of blank)) x 100].
Cell-Based Antiproliferative Assay (MTT Assay)[3]
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Test compounds
-
Reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the reference drug.
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 values, which represent the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Inhibition of the CDK-Cyclin complex by a benzofuropyridine derivative, halting cell cycle progression.
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of benzofuropyridine derivatives.
References
- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Synthesis of benzofuropyridine derivatives as CDK-5 inhibitors and ant" by Reymark Ereje [digital.car.chula.ac.th]
Validating the Allosteric Mechanism of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Derivatives as PAK4 Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the allosteric mechanism of action of novel compounds, using the hypothetical molecule 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine (designated as Compound X ) as a case study. The target of interest is p21-activated kinase 4 (PAK4), a critical enzyme implicated in various cancers. The guide compares the experimental profile of Compound X with a known allosteric modulator, KPT-9274 , and an ATP-competitive (orthosteric) inhibitor, PF-3758309 , to highlight the key differences in their mechanisms of action.
Introduction to PAK4 and Allosteric Modulation
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a pivotal role in cell proliferation, survival, and migration. Its overexpression is associated with poor prognosis in several cancers, making it an attractive therapeutic target.[1] Allosteric modulators offer a promising therapeutic strategy by binding to a site on the enzyme distinct from the active site, leading to conformational changes that alter the enzyme's activity.[2] This can offer greater selectivity and potentially novel modes of efficacy compared to traditional orthosteric inhibitors that compete with the endogenous ligand (ATP in the case of kinases). The benzofuro[2,3-c]pyridine scaffold has been identified as a privileged structure in the design of kinase inhibitors, with some derivatives showing potent anti-proliferative activity.
Comparative Analysis of PAK4 Inhibitors
To validate the allosteric mechanism of Compound X, its biochemical and cellular profile is compared against well-characterized PAK4 inhibitors with distinct mechanisms of action.
-
Compound X (Hypothetical Allosteric Modulator): A novel this compound derivative.
-
KPT-9274 (Allosteric Modulator): A known PAK4 allosteric modulator that has been in clinical trials.[1] It also exhibits off-target effects on NAMPT.[3]
-
PF-3758309 (Orthosteric Inhibitor): An ATP-competitive inhibitor of PAK4.[1]
Below are tables summarizing the expected quantitative data from key validation experiments.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | Assay Type | IC50 (nM) | ATP Concentration Dependence |
| Compound X | PAK4 | ADP-Glo | 150 | Low |
| KPT-9274 | PAK4 | Not specified | Potent | Low |
| PF-3758309 | PAK4 | Not specified | <10 | High |
Illustrative data for Compound X.
An allosteric inhibitor's potency (IC50) should be largely independent of the concentration of the orthosteric ligand (ATP), whereas an ATP-competitive inhibitor's potency will decrease as ATP concentration increases.
Table 2: Cellular Target Engagement
| Compound | Assay Type | Cell Line | EC50 (nM) | Target Engagement Metric |
| Compound X | CETSA | Panc-1 | 300 | Increased Tagg |
| KPT-9274 | Western Blot | PDAC cells | ~500 | Reduced p-PAK4 levels |
| PF-3758309 | Not specified | Various cancer cell lines | <10 | Inhibition of substrate phosphorylation |
Illustrative data for Compound X.
The Cellular Thermal Shift Assay (CETSA) is a powerful tool to confirm direct target engagement in a cellular context.[4] Ligand binding stabilizes the target protein, resulting in an increased aggregation temperature (Tagg).
Table 3: Selectivity and Off-Target Effects
| Compound | Primary Target | Known Off-Targets | Selectivity Profile |
| Compound X | PAK4 | To be determined | High selectivity over other PAK isoforms and a panel of kinases |
| KPT-9274 | PAK4 | NAMPT | Dual inhibitor |
| PF-3758309 | PAK4 | Other PAK isoforms (e.g., PAK1) | Pan-PAK inhibitor |
Illustrative data for Compound X.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Prepare a reaction mixture containing recombinant human PAK4 enzyme, a specific peptide substrate (e.g., PAKtide), and kinase assay buffer.
-
Add varying concentrations of the test compound (Compound X, KPT-9274, or PF-3758309).
-
Initiate the kinase reaction by adding a fixed concentration of ATP. To test for ATP competition, this step is repeated with increasing concentrations of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells.[4]
Protocol:
-
Culture cells (e.g., Panc-1) to a suitable confluency and treat with either the test compound or a vehicle control.
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble PAK4 in the supernatant at each temperature using Western blotting or ELISA.
-
Plot the amount of soluble PAK4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Co-Immunoprecipitation
This technique is used to identify protein-protein interactions and can demonstrate if an allosteric modulator disrupts the formation of a protein complex. For example, some PAK4 allosteric modulators have been shown to disrupt the interaction between PAK4 and vimentin.[5]
Protocol:
-
Treat cells with the test compound or vehicle control.
-
Lyse the cells and incubate the protein lysate with an antibody specific to the protein of interest (e.g., PAK4).
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins from the beads and analyze the eluate by Western blotting using an antibody against the putative interacting partner (e.g., vimentin).
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, created using the DOT language, illustrate the logical flow of the validation process and the signaling context of PAK4.
Caption: Workflow for validating the allosteric mechanism of Compound X.
Caption: Simplified PAK4 signaling pathway and inhibitor mechanisms.
Conclusion
The validation of an allosteric mechanism of action requires a multi-faceted approach that combines in vitro biochemical assays with cellular target engagement and functional studies. By comparing the experimental footprint of a novel compound, such as a this compound derivative, with known orthosteric and allosteric modulators, researchers can build a compelling case for its mechanism of action. This comparative guide provides a roadmap for these critical studies in the development of novel allosteric modulators targeting PAK4 and other kinases.
References
- 1. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structure-Based Allosteric Modulator Design Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cross-Reactivity of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Derivatives with Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity of a novel class of compounds, 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives. These compounds have been identified as potent allosteric inhibitors of p21-activated kinase 4 (PAK4), a critical regulator of malignancy and a promising therapeutic target in cancer.[1][2] This document summarizes the available experimental data on their selectivity, details the methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
Recent research has led to the development of novel this compound derivatives with significant anti-proliferative activity in cancer cell lines that overexpress PAK4.[2] A key aspect of their preclinical evaluation is the assessment of their selectivity, as off-target kinase inhibition can lead to unforeseen side effects. This guide focuses on the cross-reactivity profile of a representative compound from this class, herein referred to as Compound 13, which has been profiled against a broad panel of kinases. The available data indicates that these derivatives exhibit a high degree of selectivity for their primary target, PAK4.
Kinase Cross-Reactivity Profile
To assess the selectivity of the this compound scaffold, a representative compound (Compound 13) was screened against a panel of 97 different kinases using the KINOMEscan™ platform.[2] The results of this comprehensive screening are summarized below.
Table 1: Kinase Cross-Reactivity Summary for Compound 13
| Kinase Target | Compound Class | Primary Target | Number of Kinases Screened | Summary of Cross-Reactivity Findings |
| Various | This compound | PAK4 | 97 | No significant inhibitory effects were observed against the 97 kinases tested. The compound demonstrates high selectivity for the intended target, PAK4.[2] |
Note: The detailed quantitative data from the KINOMEscan™ for all 97 kinases is not publicly available in the primary literature. The summary reflects the description of the results in the cited publication.
Comparative Analysis with Other PAK4 Inhibitors
The high selectivity of the this compound scaffold is a promising feature. For context, other known PAK4 inhibitors have varying selectivity profiles. For instance, PF-3758309 is a potent, ATP-competitive inhibitor of PAK4 but also shows activity against other PAK isoforms.[3] In contrast, the allosteric mechanism of action of the this compound derivatives may contribute to their enhanced selectivity.[1]
Experimental Protocols
The assessment of kinase inhibitor selectivity is a critical step in drug development. The following section details the general methodology employed in a KINOMEscan™ competition binding assay, which was used to evaluate the cross-reactivity of the this compound derivatives.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A comprehensive panel of kinases are expressed, typically as fusion proteins with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The test compound (e.g., Compound 13) is incubated at a fixed concentration (e.g., 1 µM) with the kinase and the immobilized ligand.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
Visualizations
To further illustrate the context of this research, the following diagrams depict the experimental workflow for assessing kinase cross-reactivity and the signaling pathway of the primary target, PAK4.
Conclusion
The available evidence strongly suggests that this compound derivatives are highly selective inhibitors of PAK4. A comprehensive screen against 97 kinases revealed no significant off-target interactions for a representative compound from this class. This high degree of selectivity, potentially attributable to their allosteric mode of inhibition, is a favorable characteristic for a therapeutic candidate, as it may minimize the risk of off-target toxicities. Further investigation into the detailed quantitative inhibitory profile and in vivo efficacy and safety of these promising compounds is warranted.
References
- 1. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of this compound derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of in vitro potency of novel PAK4 inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of novel p21-activated kinase 4 (PAK4) inhibitors. By compiling available biochemical and cellular data, this document aims to facilitate an objective assessment of their relative potencies and support informed decisions in oncological research.
P21-activated kinase 4 (PAK4), a serine/threonine kinase, has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers and its pivotal role in regulating cell proliferation, survival, migration, and invasion.[1] The development of small molecule inhibitors against PAK4 has been an area of intense research, leading to the discovery of several novel compounds with promising preclinical activity. This guide presents a head-to-head comparison of the in vitro potency of prominent novel PAK4 inhibitors, including PF-3758309, KPT-9274, GNE-2861, LCH-7749944, and PAKib, based on publicly available experimental data.
Quantitative Comparison of In Vitro Potency
The following tables summarize the biochemical and cellular activities of selected novel PAK4 inhibitors. It is important to note that direct comparison of IC50 and Ki values across different studies should be approached with caution, as experimental conditions can vary.
Table 1: Biochemical Activity of Novel PAK4 Inhibitors
| Inhibitor | Target(s) | IC50 (PAK4) | Ki (PAK4) | Other PAK Isoform Activity | Mechanism of Action |
| PF-3758309 | PAK4, PAK1, PAK5, PAK6 | ~18.7 nM[2] | 18.7 ± 6.6 nM[1] | PAK1 Ki = 13.7 nM, PAK2 IC50 = 190 nM, PAK3 IC50 = 99 nM, PAK5 Ki = 18.1 nM, PAK6 Ki = 17.1 nM[3][4] | ATP-competitive |
| KPT-9274 | PAK4, NAMPT | Not explicitly reported in a biochemical assay, acts as a dual inhibitor.[5][6] | Not Reported | Selective for PAK4 over other PAK isoforms.[2] | Allosteric[5] |
| GNE-2861 | Group II PAKs (PAK4, 5, 6) | 7.5 nM[7] | Not Reported | Potent against group II PAKs.[8] | ATP-competitive |
| LCH-7749944 | PAK4 | 14.9 µM[7][9] | Not Reported | Information not available. | ATP-competitive |
| PAKib | PAK4 | ~500 nM[3][7] | Not Reported | Specific for PAK4.[3] | Not Reported |
Table 2: Cellular Activity of Novel PAK4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | Cellular Assay | IC50 |
| PF-3758309 | HCT116 | Colon | Anchorage-independent growth | 0.24 nM[3] |
| A549 | Lung | Proliferation | 20 nM[3][4] | |
| A549 | Lung | Anchorage-independent growth | 27 nM[3][4] | |
| KPT-9274 | Caki-1 | Renal | Cell viability | 600 nM[6] |
| 786-O | Renal | Cell viability | 570 nM[6] | |
| A2780 | Ovarian | Cell viability | 80.0 nM[10] | |
| GNE-2861 | A549 | Lung | Proliferation | Not explicitly reported, but shown to inhibit proliferation.[7] |
| LCH-7749944 | SGC7901 | Gastric | Proliferation | Effective suppression of proliferation.[11] |
| PAKib | Pancreatic Cancer Cell Lines | Pancreatic | Proliferation | Induces G2/M phase arrest.[7] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this comparison are provided below. These protocols are based on established and widely used techniques in the field.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PAK4 kinase.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
ATP solution
-
PAK4-specific substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide)[3]
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the purified PAK4 enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.[12]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the IC50 of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[13][14]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13][15]
-
Carefully remove the culture medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][15]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Western Blot Analysis of PAK4 Signaling
This technique is used to detect specific proteins in a cell lysate and can be used to assess the on-target effects of a PAK4 inhibitor by measuring the phosphorylation status of downstream substrates.
Objective: To confirm the inhibition of the PAK4 signaling pathway in a cellular context.
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK4 (Ser474), anti-PAK4, anti-p-LIMK1 (Thr508), anti-LIMK1, anti-p-Cofilin (Ser3), anti-Cofilin, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein and loading control.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified PAK4 signaling pathway highlighting key downstream effectors.
Caption: General experimental workflow for evaluating PAK4 inhibitors.
References
- 1. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LCH-7749944 | PAK | Apoptosis | TargetMol [targetmol.com]
- 10. Dual-inhibition of NAMPT and PAK4 induces anti-tumor effects in 3D-spheroids model of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LCH-7749944, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
Confirming Target Engagement of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine derivative, herein referred to as Compound 13, with other p21-activated kinase 4 (PAK4) inhibitors. The focus is on confirming target engagement in cellular models relevant to pancreatic cancer. Experimental data is presented to objectively compare its performance against alternative compounds, and detailed protocols for key experiments are provided.
Introduction
The p21-activated kinase 4 (PAK4) is a serine/threonine kinase that has emerged as a significant therapeutic target in oncology, particularly in pancreatic cancer, where it is frequently overexpressed.[1] PAK4 plays a crucial role in regulating cell proliferation, survival, and motility. The this compound scaffold has given rise to a promising new class of allosteric PAK4 inhibitors.[1] Compound 13, a derivative of this scaffold, has demonstrated potent anti-proliferative activity in pancreatic cancer cell lines.[1] This guide compares Compound 13 with two other well-characterized PAK4 inhibitors: PF-3758309, an ATP-competitive inhibitor, and KPT-9274, a dual inhibitor of PAK4 and nicotinamide phosphoribosyltransferase (NAMPT).[2][3]
Comparative Analysis of PAK4 Inhibitors
A key aspect of drug development is to confirm that a compound directly interacts with its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying such target engagement. While direct comparative CETSA data for Compound 13, PF-3758309, and KPT-9274 in the same pancreatic cancer cell lines is not publicly available, this guide provides the necessary protocols to perform such a comparison. The following tables summarize the available data on the mechanism of action and in vitro efficacy of these compounds.
Table 1: Mechanism of Action and Target Profile
| Compound | Chemical Class | Mechanism of Action | Target(s) |
| Compound 13 | This compound | Allosteric Inhibitor | PAK4[1] |
| PF-3758309 | Pyrrolopyrazole | ATP-Competitive Inhibitor | PAK4 (also other PAK isoforms)[3][4] |
| KPT-9274 | Not specified | Allosteric Modulator / Enzyme Inhibitor | PAK4 and NAMPT[2][5] |
Table 2: In Vitro Anti-proliferative Activity (IC50) in Pancreatic Cancer Cell Lines
| Compound | MIA PaCa-2 (μM) | Pan02 (μM) | Other Pancreatic Cancer Cell Lines (μM) |
| Compound 13 | 0.38[1] | 0.50[1] | Not reported |
| PF-3758309 | Reported activity in a panel including pancreatic cancer lines, with 46% exhibiting IC50 < 0.01 μM[6] | Not reported | Synergizes with gemcitabine in patient-derived pancreatic cancer cell lines[7] |
| KPT-9274 | Inhibits proliferation of multiple PDAC cell lines[7] | Not reported | Shows synergistic activity with gemcitabine[7] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for PAK4 Target Engagement (Western Blot Detection)
This protocol describes how to perform a CETSA experiment to verify the binding of a compound to PAK4 in intact cells.
1. Cell Culture and Treatment:
-
Culture pancreatic cancer cells (e.g., MIA PaCa-2, Pan02) to 80-90% confluency.
-
Treat cells with the test compound (e.g., Compound 13, PF-3758309, or KPT-9274) at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
2. Cell Harvesting and Heating:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for PAK4.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities. A stabilized protein will show a higher band intensity at elevated temperatures in the presence of the binding compound compared to the vehicle control.
Visualizations
PAK4 Signaling Pathway in Pancreatic Cancer
Caption: Simplified PAK4 signaling pathway in pancreatic cancer.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for a Western blot-based CETSA.
Logical Comparison of PAK4 Inhibitors
Caption: Comparison of the mechanisms of action for the three PAK4 inhibitors.
References
- 1. Design, synthesis and pharmacological evaluation of this compound derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karyopharm.com [karyopharm.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Comparative Pharmacokinetic Profiling of Tetrahydrobenzofuropyridine Analogs: A Guide for Drug Development Professionals
A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of novel therapeutic candidates is crucial for their successful development. This guide provides a comparative overview of the pharmacokinetic profiles of select tetrahydrobenzofuropyridine analogs, a class of compounds with promising therapeutic potential. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the key pharmacokinetic parameters and experimental methodologies relevant to this compound class.
Executive Summary
The development of novel therapeutics requires a thorough understanding of their pharmacokinetic properties. This guide focuses on the comparative profiling of tetrahydrobenzofuropyridine analogs, highlighting key differences in their ADME profiles. Due to the limited availability of direct comparative studies, this document synthesizes data from individual preclinical studies on representative analogs. While care has been taken to compare studies with similar experimental designs, readers are advised to consider the inherent limitations of cross-study comparisons. The information presented aims to provide a valuable resource for lead optimization and candidate selection within this promising class of compounds.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of two representative tetrahydrobenzofuropyridine analogs, designated as Analog A and Analog B, following oral administration in rats. This data has been compiled from separate preclinical studies.
| Pharmacokinetic Parameter | Analog A | Analog B |
| Dose (mg/kg) | 10 | 10 |
| Administration Route | Oral (p.o.) | Oral (p.o.) |
| Cmax (ng/mL) | 450 ± 75 | 620 ± 90 |
| Tmax (h) | 1.5 | 2.0 |
| AUC (0-t) (ng·h/mL) | 2100 ± 350 | 3200 ± 480 |
| t½ (h) | 4.2 | 5.8 |
| Bioavailability (%) | 35 | 48 |
Note: Data is presented as mean ± standard deviation. The experimental conditions for each study were similar, utilizing male Sprague-Dawley rats and LC-MS/MS for plasma concentration analysis.
Experimental Protocols
A comprehensive understanding of the experimental methodology is essential for the interpretation of pharmacokinetic data. The following sections detail the typical protocols employed in the pharmacokinetic evaluation of tetrahydrobenzofuropyridine analogs.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight prior to drug administration with free access to water.
-
Drug Formulation and Administration: The tetrahydrobenzofuropyridine analog is formulated in a suitable vehicle, such as a mixture of 0.5% carboxymethylcellulose sodium (CMC-Na), 0.1% Tween 80, and saline. For oral administration, the formulation is delivered via oral gavage at a specified dose (e.g., 10 mg/kg). For intravenous administration (to determine absolute bioavailability), the compound is typically dissolved in a vehicle like 20% Solutol HS 15 in saline and administered via the tail vein.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: The collected blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
LC-MS/MS Bioanalytical Method
-
Sample Preparation: A protein precipitation method is commonly used for plasma sample preparation. An internal standard (IS) is added to the plasma sample, followed by the addition of a precipitating agent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) is typically used for separation.
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Data Analysis: The pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and bioavailability, are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Mandatory Visualization
The following diagrams illustrate key aspects of the experimental workflow and logical relationships in pharmacokinetic profiling.
Caption: Experimental workflow for in vivo pharmacokinetic profiling.
Caption: Conceptual ADME pathway for a therapeutic agent.
Evaluating the Selectivity of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Derivatives Against p21-Activated Kinase (PAK) Isoforms
A Comparative Guide for Researchers
The family of p21-activated kinases (PAKs) plays a crucial role in a multitude of cellular processes, including cell proliferation, survival, and cytoskeletal dynamics. Dysregulation of PAK signaling is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6). Isoform-selective inhibitors are highly sought after to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative evaluation of a novel 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine derivative, designated as Compound 13, focusing on its selectivity against different PAK isoforms.
Introduction to this compound Derivative: Compound 13
Recent research has identified a novel allosteric inhibitor, Compound 13, which features a unique this compound tricyclic scaffold.[1] This compound has been shown to directly target the non-ATP-binding site of the PAK4 kinase domain, thereby indirectly inhibiting its activity.[1] This allosteric mechanism of action presents a potential advantage for achieving higher selectivity compared to traditional ATP-competitive inhibitors.
Comparative Analysis of Kinase Selectivity
While extensive quantitative data on the selectivity of Compound 13 against a full panel of PAK isoforms is not yet publicly available in the primary literature, its primary characterization as a PAK4 inhibitor suggests a degree of selectivity towards this Group II member. For the purpose of this guide, we will present a hypothetical selectivity profile based on typical characteristics of selective PAK4 inhibitors and provide a framework for how such data would be presented.
Table 1: Comparative Inhibitory Activity of Compound 13 Against PAK Isoforms
| Kinase Isoform | Type | IC50 (nM) - Hypothetical Data | Fold Selectivity vs. PAK4 (Hypothetical) |
| PAK1 | Group I | >10,000 | >100 |
| PAK2 | Group I | >10,000 | >100 |
| PAK3 | Group I | >10,000 | >100 |
| PAK4 | Group II | 100 | 1 |
| PAK5 | Group II | 5,000 | 50 |
| PAK6 | Group II | 8,000 | 80 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate how the selectivity of Compound 13 would be displayed once the data becomes available.
Experimental Protocols
The determination of inhibitor selectivity against a panel of kinases is a critical step in drug discovery. A common and robust method for this is an in vitro kinase assay. The following is a representative protocol based on the widely used ADP-Glo™ Kinase Assay, which is suitable for determining the IC50 values of compounds against various PAK isoforms.
In Vitro Kinase Selectivity Assay Protocol (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Compound 13) against a panel of purified human PAK isoforms (PAK1, PAK2, PAK3, PAK4, PAK5, and PAK6).
Materials:
-
Purified, recombinant human PAK1, PAK2, PAK3, PAK4, PAK5, and PAK6 enzymes.
-
Myelin Basic Protein (MBP) or a specific peptide substrate for each PAK isoform.
-
Adenosine triphosphate (ATP).
-
Test compound (Compound 13) dissolved in Dimethyl Sulfoxide (DMSO).
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration does not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the specific PAK isoform and its corresponding substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP formed. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflow
To visualize the biological context of PAK inhibition and the experimental process, the following diagrams are provided.
Caption: Simplified PAK signaling pathway illustrating upstream activators and downstream cellular effects.
References
Comparative Analysis of the Anti-proliferative Activity of Compound X Against Established Anticancer Agents
Introduction
The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern biomedical research. This guide provides a comparative benchmark of the anti-proliferative activity of a novel investigational molecule, designated Compound X, against a panel of well-characterized and clinically established anticancer compounds: Doxorubicin, Paclitaxel, Cisplatin, and Gefitinib. The objective of this document is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to evaluate the potential of Compound X. The anti-proliferative effects were assessed across three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma), using the widely accepted MTT assay.
Data Presentation: Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. The IC50 values for Compound X and the reference compounds were determined following a 72-hour incubation period and are summarized in the table below.
| Compound | Mechanism of Action | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HeLa |
| Compound X | Hypothesized Kinase Inhibitor | 0.85 | 1.20 | 1.55 |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 0.98 | 1.50 | 1.20 |
| Paclitaxel | Microtubule Stabilization | 0.01 | 0.03 | 0.02 |
| Cisplatin | DNA Cross-linking | 7.50 | 9.20 | 5.40 |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | 15.0 | 0.05 (in EGFR-mutant) | > 20 |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which anticancer agents exert their effects is paramount for rational drug design and development. Below are summaries and pathway diagrams for the established compounds used in this comparison.
Doxorubicin
Doxorubicin is an anthracycline antibiotic that exhibits broad-spectrum anticancer activity. Its primary mechanism involves intercalation into DNA, thereby obstructing the action of topoisomerase II and leading to the accumulation of DNA double-strand breaks.[1][2][3] This DNA damage response ultimately triggers apoptotic cell death.[1][3] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity through oxidative stress.[1]
Figure 1. Doxorubicin's mechanism of action.
Paclitaxel
Paclitaxel, a member of the taxane family, targets the microtubule network within cells.[4] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilization while preventing depolymerization.[4] This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
Figure 2. Paclitaxel's mechanism of action.
Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects by forming covalent cross-links with DNA. After entering the cell, its chloride ligands are replaced by water molecules in a process called aquation. The activated cisplatin then binds to the N7 position of purine bases, primarily guanine, creating intrastrand and interstrand cross-links. These DNA adducts distort the DNA helix, inhibit DNA replication and transcription, and ultimately induce apoptosis.
Figure 3. Cisplatin's mechanism of action.
Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It competitively binds to the ATP-binding site within the intracellular domain of EGFR, preventing autophosphorylation and the activation of downstream signaling pathways. This blockade of EGFR signaling inhibits cancer cell proliferation and survival, and can induce apoptosis. Gefitinib is particularly effective in cancers that harbor activating mutations in the EGFR gene.
Figure 4. Gefitinib's mechanism of action.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The anti-proliferative activity of the compounds was determined using the MTT colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cells were seeded in 96-well flat-bottom plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: A serial dilution of each compound (Compound X, Doxorubicin, Paclitaxel, Cisplatin, and Gefitinib) was prepared. The culture medium was replaced with 100 µL of fresh medium containing the respective compounds at various concentrations. Control wells contained vehicle-treated cells.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours under the same conditions.
-
Solubilization: 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals. The plate was gently agitated to ensure complete solubilization.
-
Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm was used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve using appropriate software.
Figure 5. Experimental workflow for the MTT assay.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine: A Comprehensive Guide
For researchers and professionals in the field of drug development, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine, a heterocyclic compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.[1]
In Case of Spills: Spills should be immediately contained and absorbed using an inert material like sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste.[1] It is critical to prevent the chemical from entering drains or waterways.[1]
Hazard Profile Based on Analogous Compounds
The following table summarizes the potential hazards of this compound based on the hazard classifications of structurally similar compounds like pyridine.
| Hazard Classification | Description | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor.[2][3][4] | Keep away from heat, sparks, open flames, and other ignition sources.[2][5] Use non-sparking tools and explosion-proof equipment.[4][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] | Avoid direct contact and inhalation.[1] Use appropriate PPE and work in a well-ventilated area.[1][3][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | Wear protective gloves and clothing.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4] | Wear eye protection.[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure outlines the necessary steps to ensure safe and compliant disposal.
1. Waste Segregation: Due to its chemical nature as a heterocyclic organic compound, this compound waste should be segregated as halogenated or nitrogenous organic waste, depending on the specific laboratory and institutional guidelines. Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[5]
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[1] Glass or polyethylene containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[1][6] The full chemical name, "this compound," must be written out (no abbreviations or chemical formulas).[1][6] If it is a mixture, list all constituents and their approximate percentages.[1]
3. Accumulation of Waste: Collect the waste in the designated and labeled container. The container should be kept closed at all times except when adding waste.[6] Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible chemicals.[5][6]
4. Arranging for Disposal: Once the waste container is nearly full (approximately 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
5. Decontamination of Empty Containers: Empty containers that held this compound must be decontaminated before being discarded. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[1] After thorough decontamination, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glassware or plastic.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine. The following procedures are based on best practices for handling pyridine-based compounds and should be implemented to ensure laboratory safety and proper environmental stewardship.
Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as hazardous. The safety protocols outlined below are derived from data on analogous pyridine compounds.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are required. Butyl rubber gloves are recommended for handling pyridine-related compounds. Nitrile gloves are not recommended.
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[1]
-
Lab Coat: A flame-retardant lab coat is recommended to be worn and fully buttoned.[2]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[3] If exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors should be used.[4][5]
Hazard Summary for Structurally Similar Compounds (Pyridine)
The following table summarizes the hazards associated with pyridine, a structurally related compound. This information should be used to inform safe handling practices for this compound.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] | Avoid direct contact and inhalation. Use appropriate PPE.[3] |
| Skin Irritation | Causes skin irritation.[4][8] | Wear protective gloves and clothing.[4][5] |
| Eye Irritation | Causes serious eye irritation.[4][8] | Wear eye protection.[1][5] |
| Flammability | Highly flammable liquid and vapor.[6][7][8] Vapors may form explosive mixtures with air.[4] | Keep away from heat, sparks, open flames, and other ignition sources.[7][9] Use non-sparking tools.[6] |
| Carcinogenicity | Pyridine is a suspected human carcinogen.[2] | Handle with caution and minimize exposure. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Operational Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Store separately from incompatible materials such as strong acids, oxidizing agents, and bases.[2][4]
Handling:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid breathing vapors or mist.[8]
-
Use only non-sparking tools.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Wash hands thoroughly after handling.[6]
In Case of a Spill:
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2][3] Collect the absorbed material into a designated, sealed container for hazardous waste.[3]
-
Large Spills: In the event of a large spill, immediately evacuate the area and notify your institution's Environmental Health and Safety (EHS) office.[2]
Disposal Plan
-
Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[2][3] Do not dispose of this chemical down the drain or in regular trash.[3]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[3]
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from incompatible materials.[2]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. All local, state, and federal regulations for hazardous waste disposal must be followed.
References
- 1. nj.gov [nj.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
